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  • Product: Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate
  • CAS: 272130-60-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate. As a powerful analytical technique, NMR spectroscopy is indispensable for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not only the anticipated spectral data but also the underlying scientific principles and experimental considerations for acquiring and interpreting these spectra.

Introduction

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (C₈H₁₀O₃S) is a substituted thiophene derivative.[1][2] The thiophene ring is a common scaffold in medicinal chemistry, and understanding the precise substitution pattern is critical for establishing structure-activity relationships (SAR). High-resolution NMR spectroscopy provides unambiguous insights into the molecular architecture, confirming the identity and purity of the compound. This guide will delve into the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of this molecule, offering a baseline for researchers working with this or structurally related compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR data, the atoms in Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate are systematically labeled as shown below. This labeling will be used throughout the guide.

cluster_0 Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate C1 C(1) C2 C(2) C1->C2 C5 C(5) C1->C5 C3 C(3) C2->C3 H1 H(1) C2->H1 C4 C(4) C3->C4 C7 C(7) C3->C7 S S C4->S H2 H(2) C4->H2 S->C1 O1 O(1) C5->O1 O2 O(2) C5->O2 C6 C(6) O2->C6 H3 H(3) C6->H3 H4 H(4) C6->H4 H5 H(5) C6->H5 C8 C(8) C7->C8 H6 H(6) C7->H6 H7 H(7) C7->H7 O3 O(3) C8->O3 H8 H(8) C8->H8 H9 H(9) C8->H9 H10 H(10) O3->H10

Caption: Labeled structure of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Part 1: ¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, the predicted ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) is detailed below.

Predicted ¹H NMR Data
Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3 (Thiophene)~7.6s (singlet)-1H
H-5 (Thiophene)~7.2s (singlet)-1H
-OCH₃ (Ester)~3.9s (singlet)-3H
-CH₂-OH~3.8t (triplet)~6.02H
-CH₂-Thiophene~3.0t (triplet)~6.02H
-OHVariable (broad singlet)bs-1H
Interpretation of the ¹H NMR Spectrum
  • Thiophene Protons (H-3 and H-5): The thiophene ring has two protons. The proton at position 3 (H-3) is adjacent to the electron-withdrawing carboxylate group, which deshields it, causing it to appear at a higher chemical shift (downfield), predicted around 7.6 ppm. The proton at position 5 (H-5) is adjacent to the sulfur atom and influenced by the ethyl group, appearing slightly more upfield around 7.2 ppm. In many substituted thiophenes, the coupling between protons at the 3 and 5 positions is negligible, leading to the observation of two singlets.[3]

  • Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are in an identical chemical environment. They are attached to an oxygen atom, which is deshielding, hence their signal is expected around 3.9 ppm as a sharp singlet.[4]

  • Hydroxyethyl Protons (-CH₂-OH and -CH₂-Thiophene): The two methylene groups of the hydroxyethyl side chain are diastereotopic and will appear as distinct signals. The methylene group attached to the hydroxyl group (-CH₂-OH) is more deshielded due to the electronegative oxygen and is predicted to be a triplet around 3.8 ppm. The methylene group attached to the thiophene ring (-CH₂-Thiophene) will be a triplet around 3.0 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (n+1 rule, where n=2).

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with trace amounts of water in the solvent.

Part 2: ¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Data
Carbon (Label)Predicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~163
C-4 (Thiophene)~145
C-2 (Thiophene)~134
C-5 (Thiophene)~133
C-3 (Thiophene)~125
-CH₂-OH~61
-OCH₃ (Ester)~52
-CH₂-Thiophene~33
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and is expected to have the largest chemical shift, around 163 ppm.

  • Thiophene Carbons (C-2, C-3, C-4, C-5): Aromatic carbons in thiophene rings typically resonate between 120-150 ppm.[5]

    • C-2 and C-4: These are the substituted carbons. C-2, attached to the carboxylate, is predicted around 134 ppm. C-4, bearing the hydroxyethyl group, is expected to be further downfield around 145 ppm.

    • C-3 and C-5: These carbons are bonded to hydrogen. C-3, adjacent to the electron-withdrawing ester, is anticipated around 125 ppm. C-5, adjacent to the sulfur and the alkyl substituent, is predicted around 133 ppm.

  • Aliphatic Carbons:

    • -CH₂-OH: The carbon attached to the hydroxyl group is deshielded by the oxygen and is expected around 61 ppm.

    • -OCH₃: The methyl ester carbon is also deshielded by the adjacent oxygen, with a predicted chemical shift of approximately 52 ppm.

    • -CH₂-Thiophene: The carbon of the methylene group attached to the thiophene ring is the most shielded of the sp³ carbons, expected around 33 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and standards.

G cluster_sample Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_acq Data Acquisition cluster_proc Data Processing Sample 1. Weigh 10-20 mg of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Solvent 2. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) Sample->Solvent Dissolve 3. Vortex/sonicate until fully dissolved Solvent->Dissolve Transfer 4. Transfer to a clean, dry 5 mm NMR tube Dissolve->Transfer Insert 5. Insert sample into the NMR spectrometer Transfer->Insert Lock 6. Lock onto the deuterium signal of the solvent Insert->Lock Shim 7. Shim the magnetic field for homogeneity Lock->Shim Tune 8. Tune and match the probe for ¹H and ¹³C frequencies Shim->Tune H1_Acq 9. Acquire ¹H Spectrum: - Pulse program: zg30 - Scans: 8-16 - Set spectral width and receiver gain Tune->H1_Acq C13_Acq 10. Acquire ¹³C Spectrum: - Pulse program: zgpg30 (proton decoupled) - Scans: 1024 or more - Set spectral width and receiver gain H1_Acq->C13_Acq Process 11. Apply Fourier Transform C13_Acq->Process Phase 12. Phase correct the spectra Process->Phase Baseline 13. Apply baseline correction Phase->Baseline Reference 14. Reference the spectra to TMS (0.00 ppm) Baseline->Reference Integrate 15. Integrate ¹H signals and pick peaks for both spectra Reference->Integrate

Caption: Standard workflow for acquiring NMR spectra.

Conclusion

The predicted ¹H and ¹³C NMR data presented in this guide serve as a valuable reference for the structural verification of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently confirm the identity and purity of their synthesized material. The provided experimental protocol outlines the necessary steps to acquire high-quality data, ensuring the integrity and reproducibility of the analytical results, which is a cornerstone of rigorous scientific research and drug development.

References

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. (2024, November 14).
  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (2017, September 14).
  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (2021, July 15).
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
  • 1 H solution NMR spectra of (a) thiophene[3]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate. Retrieved from

  • 3 - The Royal Society of Chemistry.
  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride - MDPI. (2023, April 7).
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum - ChemicalBook.
  • METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum - ChemicalBook.
  • Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate 272130-60-6 wiki - GuideChem.
  • Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate | Sapphire Bioscience.
  • Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (C8H10O3S) - PubChemLite.
  • Methyl thenoate | C6H6O2S | CID 79340 - PubChem - NIH.
  • 13-C NMR Chemical Shift Table.pdf.
  • Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem.
  • Methyl-2-thiophene carboxylate - the NIST WebBook.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • Thiophene(110-02-1) 13C NMR spectrum - ChemicalBook.

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Exploratory

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-(2-hydroxyethyl)thiophene Derivatives

Preamble: The Structural Significance of Thiophene Scaffolds in Modern Drug Discovery Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their wide range...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Structural Significance of Thiophene Scaffolds in Modern Drug Discovery

Thiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their wide range of pharmacological activities. These five-membered heterocyclic compounds are bioisosteres of benzene, yet possess unique physicochemical properties that make them integral to the design of novel therapeutics. Their demonstrated efficacy as anti-inflammatory, anti-cancer, anti-microbial, and anti-psychotic agents underscores the critical importance of understanding their three-dimensional structure. This understanding, achieved primarily through single-crystal X-ray diffraction, provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective drug candidates. This guide will provide a comprehensive overview of the synthesis, crystallization, and structural elucidation of 4-(2-hydroxyethyl)thiophene derivatives, a class of compounds with significant potential in drug development.

The Imperative of Crystallographic Analysis in Drug Design

The precise knowledge of a molecule's three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions, is fundamental to modern drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this detailed structural information for small organic molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the exact arrangement of atoms in the crystal lattice. This information is crucial for:

  • Understanding Ligand-Receptor Interactions: Visualizing how a drug molecule binds to its biological target.

  • Optimizing Pharmacokinetics: Modifying the molecular structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its stability, solubility, and bioavailability.

Synthesis and Crystallization of a Model Compound: 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate

While the primary focus of this guide is on 4-(2-hydroxyethyl)thiophene derivatives, a publicly available crystal structure for a closely related analogue, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate , will be used as a tangible case study. The fundamental principles and methodologies discussed are directly applicable to the broader class of 4-(2-hydroxyethyl)thiophene derivatives.

Synthetic Pathway

The synthesis of thiophene derivatives can be achieved through various established methods, such as the Gewald reaction or the Paal-Knorr thiophene synthesis. For our model compound, a common synthetic route involves the tosylation of 2-(thiophen-2-yl)ethanol.

General Reaction Scheme:

This reaction is typically carried out in an aprotic solvent in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.

The Art and Science of Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. The goal is to grow a single, well-ordered crystal with dimensions typically in the range of 0.1 to 0.5 mm. Common crystallization techniques for organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystal growth.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, single crystals were successfully grown from a solution of ethyl acetate and n-hexane.[1]

The Workflow of Single-Crystal X-ray Diffraction

The determination of a crystal structure from a single crystal is a systematic process that can be broken down into several key stages.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol

1. Crystal Selection and Mounting:

  • A suitable single crystal is identified under a polarizing microscope. The crystal should be clear, have well-defined faces, and be free of cracks or other defects.
  • The selected crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

2. Data Collection:

  • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms.
  • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
  • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).

3. Data Reduction:

  • The collected images are processed to determine the positions and intensities of the diffraction spots.
  • These intensities are then corrected for various experimental factors, such as background scattering, absorption, and polarization, to yield a set of structure factors (|F²|).

4. Structure Solution:

  • The "phase problem" is the central challenge in crystallography. While the intensities of the diffraction spots are measured, their phases are lost.
  • Direct methods or Patterson methods are computational techniques used to determine the initial phases of the structure factors.
  • This initial phase information is used to generate an electron density map, which reveals the positions of the atoms in the unit cell.

5. Structure Refinement:

  • The initial atomic positions are refined using a least-squares method to improve the agreement between the observed structure factors and those calculated from the model.
  • This iterative process adjusts the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters until the best possible fit is achieved.

6. Validation and Analysis:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
  • The final structural model provides precise information on the molecule's geometry, conformation, and intermolecular interactions.

Crystal Structure Analysis of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate

The crystal structure of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate provides a concrete example for understanding the structural features of this class of compounds.[1]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₃H₁₄O₃S₂
Molecular Weight282.36 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6130 (9)
b (Å)5.9961 (4)
c (Å)13.1284 (12)
β (°)97.935 (19)
Volume (ų)671.52 (10)
Z (molecules/unit cell)2
Temperature (K)113
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.035

Data sourced from Acta Crystallographica Section E, 2011, 67, o1787.[1]

Molecular and Crystal Packing

The molecular structure reveals a dihedral angle of 13.86 (13)° between the thiophene and benzene rings.[1] In the crystal, molecules are linked by weak intermolecular C—H···O hydrogen bonds, forming layers parallel to the ab plane.[1] This type of weak interaction is common in the crystal packing of organic molecules and plays a significant role in their overall stability and physical properties.

G cluster_0 Unit Cell cluster_1 Crystal Lattice Molecule1 Molecule A Molecule2 Molecule B (Symmetry Related) Molecule1->Molecule2 C-H···O Hydrogen Bond Layer1 Layer 1 (ab plane) Layer2 Layer 2 (ab plane) Layer1->Layer2 van der Waals forces

Caption: Intermolecular interactions in the crystal packing of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate.

Conclusion and Future Directions

The structural elucidation of 4-(2-hydroxyethyl)thiophene derivatives through single-crystal X-ray diffraction is a critical step in harnessing their full therapeutic potential. The detailed atomic-level information obtained from these studies provides a rational basis for the design of new and improved drug candidates. While the crystal structure of 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate serves as an excellent model, further research is needed to explore the crystal structures of a wider range of 4-(2-hydroxyethyl)thiophene derivatives. Such studies will undoubtedly contribute to a deeper understanding of their structure-activity relationships and accelerate the development of novel thiophene-based therapeutics.

References

  • Mendonça Junior, F.J.B. (2021). Thiophene-Based Compounds. Encyclopedia. [Link]

  • Liang, Y.-S., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1787. [Link]

Sources

Foundational

Decoding the Pharmacodynamics of Thiophene-2-Carboxylate Derivatives: A Mechanistic and Methodological Guide

Executive Summary The thiophene-2-carboxylate scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. As a bioisostere of the phenyl ring, the thiophene moiety offers distinct physicochemical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiophene-2-carboxylate scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. As a bioisostere of the phenyl ring, the thiophene moiety offers distinct physicochemical advantages: the sulfur atom alters the molecule's lipophilicity and electron density, enabling unique S-π and S-O non-covalent interactions that are impossible with purely carbocyclic rings[1]. When coupled with a functional carboxylate group at the C2 position, the scaffold acts as a potent anchor, forming critical salt bridges and hydrogen bonds within target protein active sites. This technical guide explores the mechanism of action (MoA) of thiophene-2-carboxylate derivatives across diverse biological targets, providing a deep dive into structural pharmacology and the self-validating biological assays used to evaluate them.

Mechanistic Pathways Across Biological Targets

Neurological Targeting: D-Amino Acid Oxidase (DAO) Inhibition

D-amino acid oxidase (DAO) is a flavoenzyme implicated in schizophrenia and neuropathic pain. Thiophene-2-carboxylic acid derivatives (e.g., 5-fluoro and 5-chloro analogs) have been identified as highly potent, low-molecular-weight DAO inhibitors[2].

Mechanism of Action: Crystallographic analyses reveal that the carboxylate group forms a critical salt bridge with the Arg283 residue in the DAO active site. Concurrently, the thiophene ring induces a conformational shift, tightly stacking with the Tyr224 residue[3]. This π-stacking interaction is so thermodynamically favorable that it causes the disappearance of the secondary binding pocket typically observed with other aryl carboxylic acid inhibitors, effectively blocking the oxidation of D-amino acids[2],[3].

DAO_Mechanism Ligand Thiophene-2-Carboxylate ActiveSite DAO Active Site (Arg283 & Tyr224) Ligand->ActiveSite Anchors via Carboxylate Stacking Tyr224 π-Stacking Conformation ActiveSite->Stacking Induces Inhibition Enzyme Inhibition (Blockade of D-AAs) Stacking->Inhibition Prevents Substrate Binding

Structural mechanism of human D-amino acid oxidase (DAO) inhibition.

Immunomodulation: P2Y14 Receptor Antagonism

The P2Y14 receptor is a G-protein-coupled receptor involved in immune responses and inflammatory bowel disease (IBD). Recent scaffold hopping strategies have successfully replaced pyrazole rings with thiophene rings to create 4-amide-thiophene-2-carboxyl derivatives[4].

Mechanism of Action: Molecular dynamics (MD) simulations demonstrate that the introduction of the thiophene core, combined with small sp3 groups, disrupts planar conjugation. This allows the molecule to adopt a folded conformation stabilized by a unique intramolecular hydrogen bond (IMHB)[4]. This pre-organized conformation drastically reduces the entropic penalty upon binding to the P2Y14 receptor, yielding sub-nanomolar antagonistic activity (e.g., IC50 of 0.40 nM)[4].

Oncology: Topoisomerase II Poisoning

In cancer therapeutics, 3,5-disubstituted thiophene-2-carboxylates have demonstrated significant cytotoxicity against leukemic cell lines (e.g., Molt4, K562)[5].

Mechanism of Action: Rather than merely inhibiting the catalytic turnover of Topoisomerase II, these thiophene derivatives act as "poisons." They intercalate into the DNA and bind to the Topoisomerase II enzyme, stabilizing the transient DNA-enzyme cleavage complex[5]. This prevents the religation of the DNA double helix, leading to the accumulation of double-strand breaks and the subsequent induction of apoptosis[5].

Quantitative Pharmacodynamics

To contextualize the versatility of the thiophene-2-carboxylate scaffold, the following table summarizes the quantitative efficacy of key derivatives across their respective biological targets.

Compound DerivativePrimary Biological TargetAssay MethodologyPotency (IC50 / MIC)Key Mechanistic Feature
Thiophene-2-carboxylic acid (1a) Human DAO EnzymeAmplex Red Fluorometric7.8 µM[2]Induces Tyr224 π-stacking; blocks active site[3].
Compound 39 P2Y14 ReceptorFluorescent Ligand Binding0.40 nM[4]Stabilized by unique intramolecular hydrogen bond[4].
Compound 4F XDR Salmonella TyphiBroth Microdilution3.125 mg/mL[6]Disruption of bacterial envelope / DHPS interaction[6].
Compound TH1 Topoisomerase IIDNA Cleavage Assay68.9 µM (Molt4)[5]Stabilizes DNA-enzyme cleavage complex[5].

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that are inherently self-validating. Below are the step-by-step methodologies for assessing thiophene-2-carboxylate derivatives, designed with built-in causality and rigorous control architectures.

Amplex Red-Coupled DAO Enzyme Inhibition Assay

Causality of Design: Direct measurement of D-amino acid oxidation is technically challenging. This assay couples the DAO-mediated oxidation of D-alanine (which produces H₂O₂) to the horseradish peroxidase (HRP)-catalyzed conversion of Amplex Red into the highly fluorescent resorufin.

Self-Validation Architecture:

  • Positive Control: Sodium benzoate (a known competitive inhibitor) is used to validate the dynamic range of the assay.

  • Counter-Screen (False Positive Control): Compounds must be tested against HRP alone to ensure the thiophene derivative is not directly inhibiting the coupling enzyme or quenching resorufin fluorescence.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Dilute human DAO enzyme to a working concentration of 10 nM.

  • Compound Incubation: In a black 96-well microplate, add 10 µL of the thiophene-2-carboxylate derivative (serial dilutions in DMSO, final DMSO < 1%) to 40 µL of the DAO enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 50 µL of a detection mix containing 50 mM D-alanine, 0.2 U/mL HRP, and 50 µM Amplex Red.

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC50 using non-linear regression against the log[inhibitor] concentration.

Topoisomerase II DNA Cleavage Assay

Causality of Design: Topoisomerase II poisons trap the enzyme covalently bound to cleaved DNA. By treating the reaction with a strong denaturant (SDS) and a protease (Proteinase K), the trapped enzyme is destroyed, leaving permanent double-strand breaks. This converts supercoiled plasmid DNA into linear DNA, which migrates distinctly during electrophoresis.

Self-Validation Architecture:

  • Negative Control (Vehicle): Plasmid + Topo II + DMSO ensures the enzyme natively relaxes DNA without causing permanent double-strand breaks.

  • Positive Control: Etoposide (a known Topo II poison) validates that the enzyme preparation is susceptible to cleavage complex stabilization.

TopoII_Assay Step1 1. Complex Formation Incubate pBR322 DNA + Topo II + Thiophene-2-carboxylate Step2 2. Cleavage Trapping Add 1% SDS & Proteinase K at 37°C for 30 min Step1->Step2 Step3 3. Resolution Agarose Gel Electrophoresis (Ethidium Bromide) Step2->Step3 Step4 4. Quantification Densitometry of Linear vs. Supercoiled DNA Step3->Step4

Step-by-step workflow for the Topoisomerase II DNA cleavage assay.

Step-by-Step Workflow:

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.5 µg of supercoiled pBR322 DNA, 2 units of human Topoisomerase IIα, and varying concentrations of the thiophene-2-carboxylate derivative in cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 50 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM ATP).

  • Complex Stabilization: Incubate the mixture at 37°C for 30 minutes to allow the formation of the ternary cleavage complex.

  • Trapping & Deproteinization: Halt the reaction by adding 2 µL of 10% SDS (final 1%) and 2 µL of Proteinase K (1 mg/mL). Incubate at 37°C for an additional 30 minutes to digest the Topo II enzyme.

  • Electrophoretic Resolution: Add 6X DNA loading dye. Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1.5 hours.

  • Quantification: Image the gel under UV transillumination. Quantify the band intensity of the linear DNA fraction relative to the supercoiled fraction using densitometry software to determine the extent of Topo II poisoning.

Conclusion

The thiophene-2-carboxylate scaffold is far more than a simple structural spacer; it is a dynamic, electronically rich pharmacophore capable of dictating highly specific protein-ligand interactions. Whether inducing π-stacking in DAO, forming intramolecular hydrogen bonds to antagonize P2Y14 receptors, or stabilizing DNA-enzyme complexes in oncology, understanding the precise mechanism of action is critical. By employing rigorous, self-validating biological assays, researchers can confidently optimize these derivatives, translating raw binding affinity into viable, in vivo efficacy.

References

  • Kato et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
  • ACS Publications.
  • Kato et al. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.
  • Juniper Publishers.
  • NIH. "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies...
  • NIH. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Introduction to the Thiophene Scaffold in Drug Discovery In modern medicinal chemistry, the thiophene ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl rings to modulate lipophilicity, metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Thiophene Scaffold in Drug Discovery

In modern medicinal chemistry, the thiophene ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl rings to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6)[1] is a highly versatile building block. Its ester functionality serves as a handle for prodrug synthesis or further amidation, while the primary hydroxyl group allows for etherification, phosphorylation, or conjugation.

During the synthesis, optimization, and metabolic profiling of thiophene-containing candidates, precise molecular weight and exact mass determination are non-negotiable. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this analytical workflow, delivering sub-ppm mass accuracy that clearly distinguishes true molecular hits from isobaric false positives and background matrix interferences[2].

Theoretical Mass Properties & Quantitative Data

Before initiating any mass spectrometry workflow, the theoretical mass properties of the analyte must be calculated to establish the target parameters for data acquisition. Because mass spectrometers measure the mass-to-charge ratio (m/z) of individual isotopes rather than the bulk average, the monoisotopic (exact) mass is the critical value for HRMS, whereas the average molecular weight is used for bulk stoichiometric calculations[3].

Table 1: Physicochemical and Mass Properties of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

ParameterValueAnalytical Significance
Chemical Name Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylateStandard IUPAC nomenclature.
CAS Number 272130-60-6Unique registry identifier[1].
Molecular Formula C₈H₁₀O₃SDefines the exact isotopic envelope.
Average Molecular Weight 186.23 g/mol Used for molarity and dosing calculations[3].
Monoisotopic (Exact) Mass 186.035065 DaTarget mass for neutral molecule identification[3].
Theoretical[M+H]⁺ m/z 187.04234 DaTarget m/z in positive Electrospray Ionization (ESI+).
Heavy Atom Count 12Influences structural complexity and fragmentation.
Topological Polar Surface Area 74.8 ŲPredicts membrane permeability and column retention.

Analytical Workflow: Causality and Experimental Design

To achieve unambiguous identification of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) approach is required. Every parameter in this workflow is selected based on the specific physicochemical properties of the molecule.

  • Ionization Strategy (ESI+): The molecule contains an ester carbonyl and a primary hydroxyl group, both of which possess lone pairs capable of accepting a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is highly efficient, generating the [M+H]⁺ pseudomolecular ion.

  • Chromatographic Separation: With a moderate polarity, the compound is best retained and resolved using a reverse-phase C18 column. Acetonitrile is preferred over methanol as the organic modifier due to its lower viscosity and superior elution profile for thiophene derivatives[4].

  • Mobile Phase Additives: The addition of 0.1% Formic Acid to both the aqueous and organic mobile phases serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing. Mass spectrometrically, it acts as an abundant proton source, driving the equilibrium toward the formation of the [M+H]⁺ ion[5].

Visualization of the LC-HRMS Workflow

LCMS_Workflow N1 Sample Prep 1 µg/mL in 50:50 Water:Acetonitrile N2 UHPLC Separation C18 Column 0.1% Formic Acid N1->N2 N3 ESI(+) Ionization Protonation to [M+H]+ N2->N3 N4 HRMS Acquisition Orbitrap or Q-TOF >70,000 Resolution N3->N4 N5 Data Processing Mass Error < 5 ppm Isotope Validation N4->N5

LC-HRMS workflow for exact mass determination of thiophene derivatives.

Self-Validating Experimental Protocol

A robust analytical protocol must be self-validating; it should contain internal checks that confirm the integrity of the data. The following step-by-step methodology ensures high-confidence mass determination.

Step 1: Sample Preparation
  • Weigh 1.0 mg of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate and dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile[4].

  • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial to remove particulates that could cause ion suppression or column clogging.

Step 2: UHPLC Parameters
  • Column: Waters Atlantis C18 (150 × 2.1 mm, 3 µm) or equivalent[5].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid[4].

  • Gradient: Start at 10% B, hold for 1 min. Ramp to 90% B over 8 minutes. Hold at 90% B for 2 minutes, then return to 10% B for a 3-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)
  • Ion Source: HESI (Heated Electrospray Ionization) in Positive mode.

  • Spray Voltage: 4.0 kV (optimized to prevent in-source fragmentation of the hydroxyl group).

  • Capillary Temperature: 300 °C[5].

  • Mass Range: m/z 100 to 500.

  • Resolving Power: Set to ≥ 70,000 (FWHM at m/z 200) to easily resolve the target mass from background matrix ions.

Step 4: Data Processing & Self-Validation (The "Isotopic Check")

Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion (m/z 187.0423).

  • Validation Check 1 (Mass Accuracy): The observed m/z must fall within a ± 5 ppm mass error window of the theoretical value.

  • Validation Check 2 (Isotopic Fidelity): Because the molecule contains one Sulfur atom, the mass spectrum must exhibit a characteristic A+2 isotope peak (driven by the natural abundance of ³⁴S, which is ~4.25%). If the peak at m/z 189.0381 is missing or its relative intensity deviates significantly from ~4.5% of the base peak, the identification is rejected. This isotopic signature acts as a built-in self-validation mechanism for the presence of the thiophene ring.

Mechanistic Insights: Why Exact Mass Matters for Thiophenes

In drug metabolism and pharmacokinetic (DMPK) studies, thiophene rings are notorious for undergoing cytochrome P450-mediated bioactivation into reactive epoxide or sulfoxide intermediates[5]. These transient species rapidly bind to nucleophiles like glutathione (GSH).

When screening Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate in human liver microsomes (HLM), low-resolution mass spectrometry cannot reliably distinguish between a true GSH adduct and endogenous isobaric lipids. HRMS solves this by providing the exact mass of the theoretical adduct. By tracking the precise mass shifts (e.g., +305.0682 Da for a direct GSH conjugation) and utilizing the high resolving power to filter out matrix noise, researchers can confidently map the metabolic soft spots of the thiophene scaffold and guide subsequent lead optimization[6].

References

  • nextsds.com - methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate — Chemical Identifiers URL: [Link]

  • resolvemass.ca - High-Resolution Mass Spectrometry in Drug Discovery URL: [Link]

  • chromatographyonline.com - High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies URL: [Link]

  • acs.org (Chemical Research in Toxicology) - Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes URL:[Link]

Sources

Foundational

Thermodynamic stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Authored by: A Senior Application Scientist Foreword: Proactive Stability Profiling in Modern Drug Discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Authored by: A Senior Application Scientist

Foreword: Proactive Stability Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. The thermodynamic stability of a lead compound is a critical determinant of its ultimate success, influencing its shelf-life, formulation, bioavailability, and safety profile. A comprehensive understanding of a molecule's inherent stability and degradation pathways is not merely a regulatory formality but a foundational pillar of a robust development program.

This guide provides a comprehensive framework for the thorough evaluation of the thermodynamic stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6), a thiophene derivative of interest in medicinal chemistry.[1][2] As of the writing of this document, detailed experimental stability data for this specific molecule is not widely available in the public domain.[3] Therefore, this whitepaper is structured as a proactive, field-proven protocol, designed to guide researchers in generating a complete and defensible stability profile. We will proceed from the theoretical underpinnings of thiophene chemistry to detailed, actionable experimental protocols and data interpretation strategies.

Theoretical Framework: The Inherent Reactivity of the Thiophene Nucleus

The thermodynamic stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is intrinsically linked to the electronic nature of the thiophene ring and the influence of its substituents. The thiophene ring, while aromatic, possesses a sulfur heteroatom that introduces unique reactivity patterns compared to its carbocyclic analog, benzene.

Electronic and Structural Considerations

The sulfur atom in the thiophene ring can be susceptible to oxidation, which can lead to the formation of reactive thiophene S-oxides and epoxides.[4] These intermediates are often implicated in the bioactivation of thiophene-containing drugs and can be a primary pathway for degradation.[4] The substitution pattern on the thiophene ring significantly modulates its stability. The electron-withdrawing methyl ester at the 2-position and the hydroxyethyl group at the 4-position will influence the electron density of the ring, thereby affecting its susceptibility to electrophilic attack and oxidation.

Predicted Degradation Pathways

Based on the known chemistry of thiophene derivatives, several potential degradation pathways for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate can be postulated:

  • Oxidation: The sulfur atom is a likely target for oxidation, especially in the presence of oxidizing agents, potentially leading to the corresponding sulfoxide or sulfone. The thiophene ring itself can also undergo oxidative cleavage.[5]

  • Hydrolysis: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, potentially undergoing reactions mediated by singlet oxygen, leading to cycloaddition products and subsequent ring opening.[5][6]

  • Thermal Decomposition: At elevated temperatures, the molecule will undergo decomposition, the pattern of which can be elucidated using techniques like TGA-MS.

The following diagram illustrates the potential degradation pathways that should be investigated.

Degradation_Pathways Potential Degradation Pathways cluster_0 Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate cluster_1 Degradation Products Molecule Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Oxidized Sulfoxide/Sulfone Derivatives Molecule->Oxidized Oxidative Stress (e.g., H₂O₂, AIBN) Hydrolyzed Carboxylic Acid Derivative Molecule->Hydrolyzed Acidic/Basic Hydrolysis (e.g., HCl, NaOH) Photodegraded Ring-Opened Products Molecule->Photodegraded Photolytic Stress (e.g., UV/Vis Light) Thermally_Degraded Decomposition Fragments Molecule->Thermally_Degraded Thermal Stress (High Temperature)

Caption: Potential degradation pathways for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Experimental Protocols for a Comprehensive Stability Assessment

A multi-faceted approach is required to build a complete picture of the thermodynamic stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate. The following protocols are designed to be self-validating and provide the necessary data for regulatory submissions and formulation development.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is a powerful technique for identifying the melting point, enthalpy of fusion, and any solid-state phase transitions, which are critical parameters for physical stability.[7]

Protocol:

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate into a Tzero aluminum pan and hermetically seal it.

  • Reference: An empty, hermetically sealed Tzero aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp from 25°C to a temperature at least 20°C above the anticipated melting point at a heating rate of 10°C/min.

    • Hold for 2 minutes.

    • Cool to 25°C at 10°C/min.

    • Re-heat to the upper temperature limit at 10°C/min.

  • Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). The heat-cool-heat cycle helps to identify any thermally induced polymorphic transitions or the presence of an amorphous phase.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of thermal decomposition.[7]

Protocol:

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant mass loss begins (e.g., 5% mass loss).

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying the likely degradation products and pathways, which informs the development of stability-indicating analytical methods.

Experimental Workflow:

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Start Weigh Sample Dissolve Dissolve in Acetonitrile/Water Start->Dissolve Thermal 80°C, Solid State Start->Thermal Photolytic ICH Q1B Conditions Start->Photolytic Acid 0.1 M HCl, 60°C Dissolve->Acid Base 0.1 M NaOH, 60°C Dissolve->Base Oxidative 3% H₂O₂, RT Dissolve->Oxidative Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidative->Quench HPLC HPLC-UV Analysis Thermal->HPLC Photolytic->HPLC Quench->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradation observed

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Heat at 60°C for up to 72 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C) for up to 24 hours.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for up to 72 hours.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for up to one week.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

For each condition, a control sample (protected from stress) should be analyzed in parallel. Samples should be withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method.

Analytical Methodologies for Degradant Characterization

A validated, stability-indicating HPLC method is the cornerstone of any stability study.

HPLC Method Development
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

LC-MS/MS for Structural Elucidation

For any significant degradation products observed, LC-MS/MS is indispensable for structural identification. By comparing the mass spectra and fragmentation patterns of the degradants with the parent compound, the site of modification can be determined.

Data Interpretation and Reporting

All quantitative data should be summarized in a clear and concise format.

Table 1: Summary of Thermal Analysis Data
ParameterResultInterpretation
Melting Point (Tm)To be determinedIndicator of purity and identity.
Enthalpy of Fusion (ΔHfus)To be determinedProvides information on crystallinity.
Tonset (5% mass loss)To be determinedOnset of significant thermal decomposition.
Table 2: Summary of Forced Degradation Studies
Stress ConditionDuration% DegradationNo. of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C72 hTo be determinedTo be determinedTo be determined
0.1 M NaOH, RT24 hTo be determinedTo be determinedTo be determined
3% H₂O₂, RT72 hTo be determinedTo be determinedTo be determined
80°C, Solid1 weekTo be determinedTo be determinedTo be determined
PhotolyticICH Q1BTo be determinedTo be determinedTo be determined

Conclusion: Building a Foundation for Success

While specific experimental data for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is not yet publicly available, the theoretical framework and detailed experimental protocols outlined in this guide provide a robust pathway to comprehensively characterizing its thermodynamic stability. By systematically evaluating its thermal properties and degradation pathways under a variety of stress conditions, researchers can generate the critical data needed to de-risk its development, guide formulation strategies, and ensure compliance with regulatory expectations. Adherence to these principles of proactive stability profiling is a hallmark of sound scientific practice and a critical step in the journey from a promising molecule to a successful therapeutic agent.

References

  • The microbial metabolism of thiophen-2-carboxylate - PubMed. Available at: [Link]

  • C−H and C−S Activation of Thiophene by Rhodium Complexes: Influence of the Ancillary Ligands on the Thermodynamic Stability of the Products | Organometallics - ACS Publications. Available at: [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed. Available at: [Link]

  • Thiophene-2-Carboxylate (an/aerobic) Pathway Map - Eawag-BBD. Available at: [Link]

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives - AIP Publishing. Available at: [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI. Available at: [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC. Available at: [Link]

  • Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (C8H10O3S) - PubChemLite. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC - NIH. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Available at: [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. Available at: [Link]

  • Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem. Available at: [Link]

  • The thermodynamic pharma challenge: A cross-cutting perspective - Edinburgh Research Explorer. Available at: [Link]

  • Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers. Available at: [Link]

  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies - MDPI. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Application Note: Advanced Synthesis Protocol for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly robu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly robust, scalable, and chemoselective synthetic route for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, a critical building block in the development of DHX9 RNA helicase inhibitors and D-amino acid oxidase (DAO) inhibitors[1][2].

Strategic Rationale & Mechanistic Insight

The synthesis of highly functionalized thiophenes often presents a chemoselectivity challenge. Traditional Grignard or organolithium reagents are highly nucleophilic and will readily attack the C2-methyl ester of our starting material, methyl 4-bromothiophene-2-carboxylate.

To circumvent this, this protocol utilizes a Halogen-Magnesium Exchange strategy mediated by the "Turbo-Grignard" reagent, Isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl)[3].

The Causality Behind the Chemistry:

  • The Role of LiCl: Standard Grignard reagents form unreactive polymeric aggregates in solution. The addition of stoichiometric LiCl breaks these aggregates, forming a highly reactive monomeric magnesiate complex. This enhanced reactivity allows the halogen-metal exchange to occur rapidly at mildly cold temperatures (-20 °C) rather than requiring cryogenic conditions[3].

  • Chemoselective Ester Tolerance: At -20 °C, the newly formed heteroarylmagnesium species is stable and does not intramolecularly or intermolecularly attack the sensitive methyl ester moiety.

  • Electrophilic Trapping via Ethylene Sulfate: While ethylene oxide (EO) is the traditional reagent for two-carbon homologation, it is a highly toxic, flammable gas that is difficult to quantify. We substitute EO with 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate) . Ethylene sulfate is a stable crystalline solid that undergoes clean, quantitative ring-opening by the Grignard reagent to form an intermediate alkyl sulfate, which is subsequently hydrolyzed to the target primary alcohol. This prevents the over-alkylation common with EO and drastically improves laboratory safety.

Process Visualization

SynthesisWorkflow SM Methyl 4-bromothiophene- 2-carboxylate Exchange Halogen-Mg Exchange (iPrMgCl·LiCl, -20 °C) SM->Exchange Intermediate Magnesiated Thiophene Intermediate Exchange->Intermediate Chemoselective Ester Tolerance Electrophile Electrophilic Trapping (Ethylene Sulfate, 0 °C) Intermediate->Electrophile Sulfate Alkyl Sulfate Intermediate Electrophile->Sulfate Ring Opening Hydrolysis Acidic Hydrolysis (2M HCl, 60 °C) Sulfate->Hydrolysis Product Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate Hydrolysis->Product Sulfate Cleavage

Figure 1: Workflow for the Turbo-Grignard mediated synthesis of the target thiophene.

Quantitative Data & Materials

Table 1: Reaction Stoichiometry and Reagent Specifications (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 4-bromothiophene-2-carboxylate221.071.02.21 gStarting Material
iPrMgCl·LiCl (1.3 M in THF)146.851.18.46 mLTurbo-Grignard Reagent
Ethylene Sulfate124.111.21.49 gElectrophile
Tetrahydrofuran (THF), Anhydrous72.11-25 mLSolvent
2M Hydrochloric Acid (aq)36.46Excess15 mLHydrolysis Reagent

Step-by-Step Experimental Protocol

Self-Validation Note: This protocol relies on strict temperature control and anhydrous conditions. Ensure all glassware is flame-dried and backfilled with Argon.

Phase 1: Halogen-Magnesium Exchange
  • Preparation: Charge a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and argon inlet with Methyl 4-bromothiophene-2-carboxylate (2.21 g, 10.0 mmol).

  • Solvation: Add anhydrous THF (20 mL) and stir to dissolve. Cool the reaction mixture to -20 °C using a dry ice/isopropanol bath.

  • Metalation: Dropwise add iPrMgCl·LiCl (1.3 M in THF, 8.46 mL, 11.0 mmol) via syringe pump over 15 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Validation Check: Stir the mixture at -20 °C for 30 minutes. To validate the exchange, withdraw a 50 µL aliquot, quench into saturated aqueous NH4​Cl , extract with ethyl acetate, and analyze via GC-MS or TLC. The starting material peak should be entirely replaced by the debrominated mass (methyl thiophene-2-carboxylate), indicating complete magnesium exchange.

Phase 2: Electrophilic Trapping
  • Electrophile Addition: Dissolve ethylene sulfate (1.49 g, 12.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the magnesiated intermediate at -20 °C.

  • Reaction Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to 0 °C over 1 hour. The reaction will form a thick, white precipitate (the magnesium salt of the alkyl sulfate). Stir for an additional 2 hours at 0 °C.

Phase 3: Hydrolysis & Workup
  • Sulfate Cleavage: To the suspension at 0 °C, cautiously add 2M aqueous HCl (15 mL). The precipitate will dissolve.

  • Thermal Hydrolysis: Equip the flask with a reflux condenser and heat the biphasic mixture to 60 °C for 4 hours. Causality: The intermediate alkyl sulfate is highly stable; thermal acidic hydrolysis is mandatory to cleave the sulfate ester and liberate the primary alcohol.

  • Phase Separation: Cool to room temperature. Transfer to a separatory funnel, dilute with Ethyl Acetate (30 mL), and separate the phases. Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50).

  • Isolation: Collect the product-containing fractions (typically Rf​≈0.35 in 50:50 Hexanes/EtOAc) and concentrate to yield Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate as a pale yellow oil.

Characterization Data

Table 2: Expected Analytical Signatures

Analytical MethodExpected Result / Signature
Yield ~75-82% (1.40 - 1.53 g)
1 H NMR (400 MHz, CDCl3​ ) δ 7.65 (d, J = 1.5 Hz, 1H, Ar-H), 7.28 (d, J = 1.5 Hz, 1H, Ar-H), 3.88 (s, 3H, -OCH3), 3.85 (t, J = 6.5 Hz, 2H, -CH2OH), 2.88 (t, J = 6.5 Hz, 2H, Ar-CH2-), 1.65 (br s, 1H, -OH).
13 C NMR (100 MHz, CDCl3​ ) δ 162.5 (C=O), 140.2 (Ar-C), 133.8 (Ar-C), 132.1 (Ar-CH), 126.5 (Ar-CH), 62.4 (-CH2OH), 52.1 (-OCH3), 33.6 (Ar-CH2-).
LC-MS (ESI+) Calculated for C8​H11​O3​S+ [M+H] + : 187.04; Found: 187.1

References

  • Knochel, P., Barl, N., Werner, V., & Sämann, C. (2014). The halogen/magnesium-exchange using iPrMgCl•LiCl and related exchange reagents. Heterocycles, 88(2), 827-844. 3

  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. National Center for Biotechnology Information (PMC). 1

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. National Center for Biotechnology Information (PMC). 2

Sources

Application

Cross-coupling reactions involving Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

An in-depth technical guide for researchers and drug development professionals on the functionalization of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate . Introduction: Structural Causality & Regiocontrol The thiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the functionalization of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate .

Introduction: Structural Causality & Regiocontrol

The thiophene core is a privileged scaffold in medicinal chemistry, frequently utilized to modulate the lipophilicity and metabolic stability of drug candidates. Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate presents a highly versatile, yet challenging, building block for late-stage functionalization.

When designing cross-coupling workflows for this molecule, two critical structural features dictate the experimental causality:

  • The Directing Effects on the Thiophene Ring : The molecule features two unsubstituted sites (C3 and C5). The C2 methyl ester is strongly electron-withdrawing, which deactivates the ring but leaves C5 relatively less deactivated than C3. Conversely, the C4 2-hydroxyethyl group acts as a weak electron-donating group via hyperconjugation, activating the adjacent C3 and C5 positions. Crucially, the C5 proton is adjacent to the sulfur heteroatom, which significantly lowers its kinetic pKa​ . This acidity makes C5 the exclusive, deterministic site for both electrophilic halogenation and base-assisted C–H metalation.

  • The Unmasked Hydroxyl Handle : The free primary alcohol at the C4 position provides a vector for subsequent derivatization (e.g., esterification, etherification, or conversion to a leaving group). While traditional cross-coupling methods (like Kumada or Negishi) require atom-inefficient protection/deprotection steps to prevent the quenching of highly basic organometallic intermediates, modern Palladium-catalyzed Suzuki-Miyaura and Direct C–H Arylation conditions exhibit exceptional chemoselectivity, allowing the free alcohol to remain unprotected throughout the catalytic cycle.

Reaction Pathways & Workflow

To functionalize the C5 position, scientists can choose between an atom-economic Direct C–H Arylation or a deterministic Suzuki-Miyaura Coupling approach. The optimal pathway depends on the availability of the aryl coupling partners (halides vs. boronic acids) and the scale of the synthesis.

G Start Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate CH_Arylation Direct C-H Arylation (Pd-Catalyzed, CMD) Start->CH_Arylation Ar-Br, Pd(OAc)2 PivOH, K2CO3 Bromination Electrophilic Bromination (NBS, DMF) Start->Bromination Regioselective Halogenation Product Methyl 5-aryl-4-(2-hydroxyethyl) thiophene-2-carboxylate CH_Arylation->Product Atom-Economic Pathway Bromo_Intermediate Methyl 5-bromo-4-(2-hydroxyethyl) thiophene-2-carboxylate Bromination->Bromo_Intermediate Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed, Ar-B(OH)2) Bromo_Intermediate->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3 (aq) Suzuki->Product Deterministic Pathway

Reaction pathways for the C5-arylation of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Protocol 1: The Atom-Economic Approach (Direct C–H Arylation)

Direct C–H arylation bypasses the need for pre-functionalization, significantly reducing the E-factor of the synthesis. This protocol leverages the Concerted Metalation-Deprotonation (CMD) mechanism.

Mechanistic Causality : The addition of Pivalic acid (PivOH) is not optional; it is the mechanistic linchpin. The pivalate anion coordinates to the Pd(II) center and acts as an intramolecular proton shuttle, abstracting the acidic C5 proton via a highly ordered six-membered transition state. This dramatically lowers the activation energy required for C–H bond cleavage compared to using a carbonate base alone[1][2].

Step-by-Step Methodology:

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (1.0 equiv, 1.0 mmol) and the desired Aryl Bromide (1.2 equiv, 1.2 mmol).

  • Catalyst & Additives : Add Pd(OAc)2​ (5 mol%), PCy3​⋅HBF4​ (10 mol%), anhydrous K2​CO3​ (2.0 equiv), and PivOH (30 mol%).

  • Solvent & Degassing : Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMA) (0.2 M). Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Reaction : Heat the mixture to 100 °C in an oil bath for 12–16 hours under vigorous stirring.

  • Workup & Self-Validation :

    • Checkpoint: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution as the active Pd(0) species forms.

    • Cool to room temperature and dilute with EtOAc. Filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (3x) to remove the DMA solvent and PivOH.

    • Checkpoint: Verify complete consumption of the starting material via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The presence of the free hydroxyl group ensures the product will have a distinct, lower Rf​ value compared to standard alkyl-aryl thiophenes. Dry over MgSO4​ , concentrate, and purify via flash chromatography.

Protocol 2: The Deterministic Approach (Bromination + Suzuki-Miyaura)

In late-stage drug development, the commercial availability of complex aryl boronic acids often exceeds that of aryl bromides. Pre-functionalizing the thiophene core allows for divergent, library-scale synthesis[3][4].

Mechanistic Causality : The Suzuki coupling relies on a biphasic solvent system (1,4-Dioxane/Water). The water is strictly required to dissolve the Na2​CO3​ base, which subsequently attacks the boronic acid to form an electron-rich, tetrahedral boronate complex. This complex is highly nucleophilic and essential for the transmetalation step to the Pd(II) center.

Step-by-Step Methodology: Step A: Regioselective Bromination

  • Dissolve Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (1.0 equiv, 5.0 mmol) in a 1:1 mixture of DMF and DCM (0.3 M) at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes, shielded from light to prevent radical side-reactions. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous Na2​S2​O3​ , extract with DCM, dry, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude intermediate via 1H NMR. The disappearance of the C5-H proton singlet (typically around δ 7.2–7.5 ppm) provides unambiguous confirmation of regiocontrol.

Step B: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the brominated intermediate (1.0 equiv, 1.0 mmol), Arylboronic acid (1.5 equiv), and Pd(dppf)Cl2​⋅DCM (5 mol%).

  • Add 1,4-Dioxane (4.0 mL) and aqueous Na2​CO3​ (2.0 M, 2.0 mL).

  • Seal the vial, purge with Argon for 5 minutes, and heat at 90 °C for 4 hours.

  • Self-Validation Checkpoint: The biphasic mixture will turn dark red/black. Upon completion (monitored by LC-MS), partition between EtOAc and water. The aqueous layer removes boronic acid byproducts. Extract, dry the organic layer, and purify via silica gel chromatography.

Quantitative Data Summary

The choice between methodologies should be driven by the specific constraints of the target molecule and the scale of the synthesis.

MetricDirect C–H Arylation (Protocol 1)Bromination + Suzuki Coupling (Protocol 2)
Step Count 1 (Highly Atom-Economic)2 (Requires pre-functionalization)
Atom Economy High (Produces only HBr / KBr salts)Moderate (Generates Boron and Succinimide waste)
Regioselectivity Excellent (C5 directed by CMD kinetics)Excellent (C5 directed by steric/electronic bias)
Primary Reagent Scope Aryl Bromides / Aryl IodidesAryl Boronic Acids / Boronate Esters
Free -OH Tolerance Excellent (No protection required)Excellent (No protection required)
Best Use Case Early-stage scale-up, minimizing step countLate-stage divergent library synthesis

References

To ensure scientific integrity and provide avenues for deeper mechanistic exploration, the protocols and causality described above are grounded in the following authoritative literature:

  • Analysis of the Palladium-Catalyzed (Aromatic)C–H Bond Metalation–Deprotonation Mechanism Spanning the Entire Spectrum of Arenes. Gorelsky, S. I., Lapointe, D., & Fagnou, K. Journal of Organic Chemistry, 2012, 77(2), 658–668.[Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Rasool, N., et al. Turkish Journal of Chemistry, 2020, 44(5), 1410-1422.[Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. Gómez-Benítez, V., et al. Molecules, 2018, 23(11), 2907.[Link]

Sources

Method

Derivatization of the 2-Hydroxyethyl Group in Thiophene-2-Carboxylates: Strategies for Scaffold Diversification

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Scaffold diversification, hit-to-lead optimization, and intermediate synthesis Executive Summary Thiophene-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Scaffold diversification, hit-to-lead optimization, and intermediate synthesis

Executive Summary

Thiophene-2-carboxylates are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in antitubercular agents, anti-cancer therapeutics, and specific QcrB inhibitors[1]. The incorporation of a 2-hydroxyethyl substituent—such as in methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (CAS 160744-13-8)[2]—provides a highly versatile, sterically accessible primary alcohol handle for downstream diversification.

This application note details field-proven protocols for the chemoselective derivatization of the 2-hydroxyethyl group. By focusing on three divergent pathways—activation via mesylation, mild oxidation, and Mitsunobu etherification—this guide provides researchers with robust, self-validating methodologies to expand their chemical libraries while preserving the integrity of the electron-rich thiophene core.

Strategic Considerations & Reaction Causality

When derivatizing aliphatic alcohols attached to a thiophene ring, the primary synthetic challenge is the competing reactivity of the heteroaromatic core. Thiophenes are π -excessive heterocycles, making them highly susceptible to electrophilic aromatic substitution (EAS).

  • Avoiding Electrophilic Halogenation: Attempts to convert the primary alcohol directly to a bromide using reagents like N -bromosuccinimide (NBS) or Br2​ often result in unintended ring bromination. Literature confirms that treating hydroxyethyl-thiophenes with NBS predominantly yields the ring-brominated derivative rather than the aliphatic bromide[3]. Therefore, activation must proceed via sulfonate ester formation (e.g., Mesylation) or through the Appel reaction ( CBr4​/PPh3​ ) to ensure complete chemoselectivity.

  • Oxidant Selection: For the oxidation of the primary alcohol to an aldehyde, harsh transition-metal oxidants or conditions that generate strong electrophiles should be avoided to prevent sulfur oxidation or ring degradation. Dess-Martin Periodinane (DMP) is preferred over Swern oxidation because it operates at room temperature, avoids the generation of dimethyl sulfide, and is highly chemoselective.

  • Etherification Strategy: The Mitsunobu reaction is ideal for forming aryl or alkyl ethers directly from the primary alcohol. It proceeds under mild, neutral conditions, which is critical for maintaining the stability of the thiophene-2-carboxylate ester group, a strategy successfully utilized in the synthesis of morpholino thiophene inhibitors[1].

Divergent Derivatization Workflow

The following diagram illustrates the three primary derivatization pathways from the central thiophene-2-carboxylate scaffold.

Workflow Scaffold Methyl 5-(2-hydroxyethyl) thiophene-2-carboxylate Aldehyde Aldehyde Derivative (Oxidation) Scaffold->Aldehyde DMP, CH₂Cl₂ 0 °C to RT Mesylate Mesylate Intermediate (Activation) Scaffold->Mesylate MsCl, Et₃N, CH₂Cl₂ 0 °C Ether Aryl/Alkyl Ether (Mitsunobu) Scaffold->Ether ArOH, PPh₃, DIAD THF, RT Amine Amino Derivative (Reductive Amination) Aldehyde->Amine R-NH₂, NaBH(OAc)₃ DCE, RT Azide Azido Derivative (SN2 Substitution) Mesylate->Azide NaN₃, DMF 60 °C

Figure 1: Divergent derivatization workflow for 2-hydroxyethyl thiophene-2-carboxylates.

Experimental Protocols

Protocol A: Chemoselective Activation via Mesylation

This protocol converts the hydroxyl group into a highly reactive methanesulfonate (mesylate) ester, priming the molecule for subsequent SN​2 displacement by nucleophiles (e.g., amines, azides, or thiolates).

Reagents:

  • Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine ( Et3​N ) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Initialization: Dissolve the thiophene substrate in anhydrous DCM in an oven-dried flask under an inert argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures prevent the highly reactive sulfene intermediate from undergoing unwanted side reactions or dimerization.

  • Base Addition: Add Et3​N in a single portion. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 10 minutes via syringe.

  • Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor completion via TLC (Eluent: 3:1 Hexanes:EtOAc). The mesylate product will appear as a new, lower- Rf​ spot with strong UV activity.

  • Workup (Self-Validating): Quench the reaction strictly with saturated aqueous NaHCO3​ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The crude mesylate is typically >95% pure and should be used immediately in the next step to avoid degradation.

Protocol B: Mild Oxidation using Dess-Martin Periodinane (DMP)

This protocol oxidizes the primary alcohol to an aldehyde, enabling downstream carbon-carbon bond formation (Wittig) or carbon-nitrogen bond formation (reductive amination).

Reagents:

  • Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 eq)

  • Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Initialization: Dissolve the substrate in DCM at room temperature.

  • Oxidation: Add DMP solid in three equal portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized over-oxidation.

  • Reaction: Stir at room temperature for 2 hours. The reaction mixture will become cloudy as the iodine(III) byproduct precipitates.

  • Quenching (Critical Step): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir for 30 minutes. Causality: The thiosulfate ( Na2​S2​O3​ ) reduces any unreacted hypervalent iodine species, ensuring they do not interfere with downstream purification or cause explosive hazards during concentration.

  • Workup: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate the pure aldehyde.

Protocol C: Mitsunobu Etherification

Utilized to directly couple the primary alcohol with acidic pronucleophiles (typically phenols) to form ether linkages[1].

Reagents:

  • Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate (1.0 eq)

  • Phenol derivative ( Ar−OH ) (1.1 eq)

  • Triphenylphosphine ( PPh3​ ) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.15 M)

Step-by-Step Procedure:

  • Initialization: Dissolve the thiophene alcohol, the phenol derivative, and PPh3​ in anhydrous THF under argon. Cool to 0 °C.

  • Coupling: Add DIAD dropwise over 15 minutes. Causality: DIAD is utilized over DEAD due to its superior safety profile and lower volatility. Dropwise addition ensures the controlled formation of the betaine intermediate, preventing the premature consumption of the azodicarboxylate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Concentrate the reaction mixture directly onto silica gel. Purify via automated flash chromatography. Note: Triphenylphosphine oxide ( Ph3​P=O ) is a major byproduct; a gradient elution starting with low polarity (e.g., 5% EtOAc in Hexanes) is crucial to separate the ether product from this impurity.

Quantitative Data Summary

The table below summarizes the expected performance metrics, functional group tolerances, and downstream utility of the three derivatization pathways.

Derivatization MethodReagents / ConditionsRepresentative YieldFunctional Group ToleranceDownstream Applications
Mesylation MsCl, Et3​N , DCM, 0 °C85–95%High (Tolerates esters, halogens, ethers) SN​2 Substitution (Azides, Amines, Cyanides, Thioethers)
DMP Oxidation DMP, DCM, RT75–85%Moderate (Avoid primary/secondary amines)Reductive amination, Wittig olefination, Grignard addition
Mitsunobu Etherification ArOH, PPh3​ , DIAD, THF, RT60–80%Moderate (Sensitive to severe steric hindrance)Direct screening compounds, extended pharmacophore linkers

References

1.[1] Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC Source: nih.gov URL:

2.[3] Polyhydroxyoligothiophenes. 2. Hydrogen-Bonding-Oriented Solid State Conformation of 3,3'-Bis(2-hydroxyethyl)-2,2'-bithiophene and Regioselective Synthesis of the Corresponding Head-to-Head/Tail-to-Tail Quater- and Sexithiophene | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

3.[2] Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate | 160744-13-8 Source: sigmaaldrich.com URL:

Sources

Application

Application Note: Catalytic Esterification Strategies for 4-(2-Hydroxyethyl)thiophene-2-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & The Bifunctional Challenge The synthesis and derivatization of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & The Bifunctional Challenge

The synthesis and derivatization of thiophene-based compounds are foundational to modern drug discovery and organic materials science. Specifically, 4-(2-hydroxyethyl)thiophene-2-carboxylic acid presents a unique synthetic challenge due to its bifunctional nature. It contains both a nucleophilic primary alcohol (the 2-hydroxyethyl group at C4) and an electrophilic precursor (the carboxylic acid at C2).

When attempting to esterify the carboxylic acid moiety with an external alcohol, chemists face severe chemoselectivity issues. Without careful strategic planning, standard esterification conditions will lead to competing intermolecular self-condensation (yielding polyesters) or, less commonly, sterically strained intramolecular macrolactonization.

Mechanistic Causality

To successfully esterify this molecule, the reaction kinetics must be manipulated to favor the external alcohol over the internal hydroxyl group. This is achieved either by kinetic outcompetition (using the target alcohol as the solvent) or by absolute chemoselectivity (temporarily masking the internal alcohol using protecting group chemistry). Furthermore, thiophene rings are sensitive to strong mineral acids (e.g., concentrated H₂SO₄), which can induce undesired sulfonation or polymerization. Therefore, mild catalytic approaches are mandatory[1].

CompetingPathways A 4-(2-Hydroxyethyl)thiophene- 2-carboxylic acid (Bifunctional) B Target Ester (Chemoselective) A->B Excess External Alcohol + Mild Catalyst C Polyester / Oligomers (Intermolecular) A->C Stoichiometric Alcohol (No Protection) D Macrolactone (Intramolecular) A->D High Dilution (Sterically Strained)

Fig 1. Competing reaction pathways for the bifunctional thiophene substrate during esterification.

Strategy 1: Chemoselective Fischer Esterification

Best for: Simple alkyl esters (e.g., Methyl, Ethyl, Isopropyl).

When synthesizing simple esters, the most efficient method is a modified Fischer esterification. By utilizing the target alcohol as the reaction solvent, its concentration is orders of magnitude higher than the internal 4-(2-hydroxyethyl) group. This vast molar excess kinetically drives the equilibrium toward the desired alkyl ester. To preserve the integrity of the thiophene ring, p-Toluenesulfonic acid (p-TsOH) is utilized as a mild, organic-soluble acid catalyst instead of sulfuric acid[1].

Experimental Protocol: Methyl Ester Synthesis

Self-Validating System: The reaction progress can be easily monitored by TLC (Hexanes:EtOAc). The disappearance of the highly polar baseline acid spot confirms completion, while the continuous removal of water (via molecular sieves or Soxhlet, if necessary) prevents equilibrium reversal.

  • Setup: To a flame-dried 100 mL round-bottom flask, add 4-(2-hydroxyethyl)thiophene-2-carboxylic acid (1.0 equiv, 10 mmol).

  • Solvent/Reactant: Suspend the acid in anhydrous methanol (50 mL).

  • Catalysis: Add p-TsOH monohydrate (0.1 equiv, 1 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Workup:

    • Cool the reaction to room temperature and concentrate the methanol in vacuo (do not evaporate to absolute dryness to avoid side reactions).

    • Redissolve the crude residue in Ethyl Acetate (50 mL).

    • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the catalyst and remove unreacted starting material.

    • Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl ester.

Strategy 2: Protection-Esterification-Deprotection (PED) Workflow

Best for: Complex, bulky, or expensive alcohols where using the alcohol as a solvent is economically or physically impossible.

When stoichiometric amounts of a complex alcohol must be used, the internal primary alcohol of the thiophene substrate will aggressively compete, leading to polymerization. The PED workflow utilizes a tert-butyldimethylsilyl (TBDMS) protecting group to temporarily mask the internal alcohol.

Following protection, a Steglich Esterification is employed. The Steglich reaction utilizes a carbodiimide coupling reagent (like EDC or DCC) and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2]. For thiophene-2-carboxylic acids, Steglich conditions can sometimes lead to an undesired O-to-N acyl migration (forming an N-acylurea byproduct); however, utilizing EDC·HCl with a slight excess of DMAP effectively suppresses this pathway while allowing for easy aqueous workup[3].

PEDWorkflow Step1 1. Protection (TBDMS-Cl, Imidazole, DMF) Step2 2. Steglich Esterification (EDC·HCl, DMAP, Target Alcohol) Step1->Step2 TBDMS-Ether Intermediate Step3 3. Deprotection (TBAF, THF) Step2->Step3 Protected Ester Product Pure Target Ester (High Yield & Selectivity) Step3->Product Final Isolation

Fig 2. Step-by-step Protection-Esterification-Deprotection (PED) workflow for complex esters.

Experimental Protocol: PED Workflow

Step 1: Silyl Protection

  • Dissolve 4-(2-hydroxyethyl)thiophene-2-carboxylic acid (10 mmol) in anhydrous DMF (20 mL) at 0 °C.

  • Add Imidazole (25 mmol), followed by portion-wise addition of TBDMS-Cl (11 mmol).

  • Stir at room temperature for 4 hours. Quench with water, extract with Et₂O, wash with brine, dry, and concentrate.

Step 2: Steglich Esterification

  • Dissolve the TBDMS-protected acid (1.0 equiv) and the target complex alcohol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool to 0 °C. Add DMAP (0.2 equiv) and EDC·HCl (1.2 equiv).

  • Expert Insight: EDC·HCl is preferred over DCC because the resulting urea byproduct is water-soluble, allowing for removal via simple aqueous extraction rather than tedious filtration[2].

  • Stir at room temperature for 12 hours. Wash the DCM layer with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Step 3: Deprotection

  • Dissolve the protected ester in anhydrous THF (0.1 M) at 0 °C.

  • Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.

  • Stir for 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and purify via flash chromatography to yield the final chemoselective ester.

Quantitative Data Summaries

The following table synthesizes the operational metrics for the primary esterification strategies applied to bifunctional thiophene substrates.

StrategyIdeal ApplicationExpected YieldChemoselectivityScalabilityRelative Cost
Chemoselective Fischer Simple, volatile alcohols (MeOH, EtOH)85–95%High (Kinetic)ExcellentLow
PED Workflow (Steglich) Complex, bulky, or expensive alcohols60–75% (Over 3 steps)AbsoluteModerateHigh
Enzymatic (Lipase) Highly sensitive substrates50–70%HighLowVery High

Sources

Method

Application Note: Advanced Organic Electronics via Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Executive Summary & Material Profile In the rapidly evolving fields of organic bioelectronics, multidimensional nanoarchitectures, and organic photovoltaics (OPVs), the demand for functionalizable conjugated polymers has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Material Profile

In the rapidly evolving fields of organic bioelectronics, multidimensional nanoarchitectures, and organic photovoltaics (OPVs), the demand for functionalizable conjugated polymers has outpaced the capabilities of standard materials like P3HT or PEDOT:PSS. Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) is a highly versatile, bifunctional thiophene building block designed to bridge this gap.

As a Senior Application Scientist, understanding the mechanistic role of this monomer's functional groups is critical for rational material design:

  • Electronic Tuning via the C2-Ester: The methyl carboxylate group is strongly electron-withdrawing. When incorporated into a conjugated backbone, it deepens the Highest Occupied Molecular Orbital (HOMO) level, significantly enhancing the material's oxidative stability against ambient degradation[1].

  • Functionalization via the C4-Hydroxyethyl Group: Pure alkyl side chains render polymers hydrophobic, preventing the ion penetration required for Mixed Ionic-Electronic Conductors (MIECs). The primary alcohol on the 2-hydroxyethyl group provides a sterically unhindered handle that facilitates aqueous electrolyte swelling for Organic Electrochemical Transistors (OECTs)[2], enables covalent bioconjugation for biosensors[3], and allows for robust chemical cross-linking.

This application note provides self-validating protocols for utilizing this monomer to synthesize cross-linkable MIECs and solvent-resistant Hole Transport Layers (HTLs).

Workflow Visualization

G Monomer Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate Mod1 Step 1: OH Protection (TBS-Cl) Monomer->Mod1 Mod2 Step 2: C5-Bromination (NBS) Mod1->Mod2 Poly Step 3: Polycondensation (Pd-Catalyzed) Mod2->Poly Deprotect Step 4: Deprotection (TBAF) Poly->Deprotect App1 Bioelectronics (OECTs) MIEC Swelling Deprotect->App1 App2 Photovoltaics (OPVs) Cross-linked HTL Deprotect->App2

Workflow for synthesizing and deploying hydroxyethyl-functionalized polythiophenes in electronics.

Protocol 1: Synthesis of Hydroxyl-Functionalized Polythiophenes

To utilize this monomer in step-growth polymerization, the reactive hydroxyl group must first be temporarily masked, and a halogen must be introduced to enable cross-coupling[4].

Step 1.1: Hydroxyl Protection
  • Causality: Free primary hydroxyl groups can coordinate with and poison transition metal catalysts (e.g., Palladium or Nickel) during polycondensation, leading to premature chain termination and low molecular weights.

  • Procedure: Dissolve Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C. Dropwise add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq). Stir at room temperature for 12 hours under nitrogen.

  • Self-Validation: Perform 1 H NMR on the purified product. The successful protection is validated by the complete disappearance of the broad -OH peak (~2.5 ppm) and the emergence of a sharp singlet integrating to 9 protons at ~0.1 ppm (TBS methyls).

Step 1.2: C5-Bromination
  • Causality: The C2 position is blocked by the ester. To enable Suzuki-Miyaura or Stille coupling, the open C5 position must be halogenated to serve as an electrophilic coupling site.

  • Procedure: Dissolve the TBS-protected monomer in THF. Cool to 0 °C in the dark (to prevent radical side-reactions). Add N-Bromosuccinimide (NBS) (1.05 eq) in small portions. Stir for 4 hours.

  • Self-Validation: Analyze via GC-MS. The product must show the characteristic M + and M +2 1:1 isotope pattern indicative of a single bromine incorporation.

Step 1.3: Polymerization & Deprotection
  • Procedure: Copolymerize the brominated monomer with a standard diboronic ester thiophene comonomer using Pd 2​ (dba) 3​ and P(o-tolyl) 3​ in a toluene/water biphasic system at 90 °C. Following precipitation, redissolve the polymer in THF and treat with Tetrabutylammonium fluoride (TBAF) (3.0 eq) to cleave the TBS groups.

  • Self-Validation: Use Gel Permeation Chromatography (GPC) to ensure a Number Average Molecular Weight (M n​ ) > 20 kDa with a Polydispersity Index (PDI) < 2.0. ATR-FTIR must reveal a broad O-H stretch centered at 3300 cm −1 , confirming successful deprotection.

Protocol 2: Fabrication of Solvent-Resistant Hole Transport Layers (HTLs)

In organic electronics, fabricating multilayer devices requires orthogonal solubility. If the HTL dissolves when the active layer is spin-coated on top, interfacial mixing will destroy device performance. The hydroxyl groups of our synthesized polymer allow for covalent cross-linking to solve this issue.

Step 2.1: Solution Preparation & Cross-linker Addition
  • Causality: 4,4'-Methylenebis(phenyl isocyanate) (MDI) reacts rapidly with primary alcohols to form stable urethane linkages. This transforms the linear polymer into an insoluble, 3D network.

  • Procedure: Dissolve the deprotected polymer in anhydrous DMF at a concentration of 10 mg/mL. Add MDI at a 5 mol% ratio relative to the available hydroxyl groups. Note: This solution must be used within 2 hours to prevent premature gelation in the vial.

Step 2.2: Spin-Coating and Thermal Curing
  • Procedure: Spin-coat the solution onto UV-Ozone treated ITO glass substrates at 2000 rpm for 60 seconds. Immediately transfer the substrates to a hotplate inside a nitrogen-filled glovebox. Anneal at 120 °C for 20 minutes.

  • Causality: The thermal energy drives the urethane cross-linking reaction to completion while simultaneously evaporating the high-boiling DMF solvent, ensuring a dense, pinhole-free film morphology.

Step 2.3: Solvent Resistance Validation
  • Self-Validation: Measure the UV-Vis absorbance spectrum of the cured film. Submerge the film in chlorobenzene (the standard solvent for subsequent active layer deposition) for 5 minutes, spin-dry, and remeasure the absorbance. A retention of >95% optical density at the λmax​ confirms a successfully cross-linked, solvent-resistant network.

Quantitative Data Presentation

The incorporation of the methyl carboxylate and hydroxyethyl groups drastically alters the physical and electronic properties of the resulting polythiophene derivatives compared to industry standards.

MaterialHOMO Level (eV)Aqueous Swelling (%)Solvent ResistanceOECT Transconductance
PEDOT:PSS (Baseline) -5.1High (>100%)Poor (Aqueous)High (~10 mS)
Standard P3HT -4.9None (0%)Poor (Organic)N/A (Hydrophobic)
Poly(HE-Thiophene) (Uncrosslinked) -5.3Moderate (40%)Poor (Polar Solvents)Medium (~5 mS)
Cross-linked Poly(HE-Thiophene) -5.3Controlled (15%)Excellent (All)High (~8 mS)

Table 1: Comparative electronic and physical properties of standard conductive polymers versus the synthesized Hydroxyethyl-Polythiophene (Poly(HE-Thiophene)) networks.

References

  • Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues - ACS Publications ACS Applied Electronic Materials URL
  • National Science Foundation (NSF)
  • Copper(I)
  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers | ACS Applied Materials & Interfaces ACS Publications URL
  • National Institutes of Health (NIH)

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scale-up Synthesis of Substituted Thiophene-2-carboxylates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiophene-2-carboxylates Thiophene-2-carboxylates and their derivatives are pivotal structural motifs in a vast array of f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiophene-2-carboxylates

Thiophene-2-carboxylates and their derivatives are pivotal structural motifs in a vast array of functional materials and biologically active compounds.[1][][3][4] Their presence is prominent in pharmaceuticals, agrochemicals, and organic electronics.[5][6][7] The thiophene ring, an isostere of the benzene ring, offers unique electronic properties and metabolic stability, making it a "privileged scaffold" in medicinal chemistry.[][8] Consequently, the development of robust, scalable, and economically viable synthetic routes to access these compounds is of paramount importance for both academic research and industrial drug development.[9]

This guide provides a detailed overview of established methods for the synthesis of substituted thiophene-2-carboxylates, with a focus on the practical considerations and challenges associated with scaling these processes from the laboratory bench to pilot plant and beyond.

Common Synthetic Routes for Thiophene-2-carboxylates

Several synthetic strategies have been developed to construct the thiophene ring with a carboxylate group at the 2-position. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful and widely used one-pot, multi-component reaction for the synthesis of 2-aminothiophene-3-carboxylates.[10][11] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, such as morpholine or diethylamine.[5][7][12]

Mechanism Insight: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur to form a thioamide intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product.[13]

Scale-up Considerations: The Gewald reaction is generally considered scalable. However, challenges can arise from the exothermic nature of the reaction, the handling of elemental sulfur (a flammable solid), and the potential for byproduct formation.[14] Careful control of reaction temperature and efficient mixing are crucial for achieving high yields and purity on a larger scale.[15] The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.[6]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, including those with carboxylate functionalities.[] This approach typically involves the reaction of a β-chlorovinyl aldehyde or ketone with a thioglycolate ester in the presence of a base.[16]

Mechanism Insight: The reaction is believed to proceed via a Michael addition of the thioglycolate to the α,β-unsaturated system, followed by an intramolecular condensation and elimination of water and chloride to form the thiophene ring.

Scale-up Considerations: The availability and stability of the β-chlorovinyl starting materials can be a limiting factor for large-scale synthesis. The reaction often requires strictly anhydrous conditions, and the use of strong bases like sodium ethoxide or potassium tert-butoxide necessitates careful handling and control.

Other Notable Methods
  • Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[] While effective, the use of these reagents on a large scale can present significant safety and waste disposal challenges.[17]

  • From 2-Acetylthiophenes: Substituted 2-acetylthiophenes can be oxidized to the corresponding 2-thiophenecarboxylic acids, which can then be esterified.[18] This is a viable route if the substituted 2-acetylthiophene is readily available.[19]

Generalized Scale-up Protocol: Gewald Synthesis of Ethyl 2-amino-4-alkylthiophene-3-carboxylate

This protocol outlines a general procedure for the kilogram-scale synthesis of an ethyl 2-amino-4-alkylthiophene-3-carboxylate, a common and valuable intermediate.

Process Workflow Diagram

Scale-up Synthesis Workflow start Start | Raw Material Charging reactor Reactor Controlled Addition & Reaction start->reactor monitoring In-Process Control (IPC) TLC, HPLC, or GC reactor->monitoring quench Reaction Quench Addition of Water/Ice reactor->quench filtration Product Isolation Filtration & Washing quench->filtration drying Drying Vacuum Oven filtration->drying purification Purification (Optional) Recrystallization drying->purification final_product Final Product | Packaging & QC drying->final_product If sufficiently pure purification->final_product

Caption: Workflow for the scale-up synthesis of substituted thiophene-2-carboxylates.

Experimental Protocol

1. Reactor Setup and Inerting:

  • A jacketed glass or stainless steel reactor of appropriate volume is equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet.

  • The reactor is purged with nitrogen to establish an inert atmosphere.

2. Reagent Charging:

  • The appropriate ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) are charged to the reactor.

  • A suitable solvent, such as ethanol or methanol, is added to the reactor.[5]

3. Controlled Addition of Catalyst:

  • A basic catalyst, typically morpholine (0.5-1.0 eq), is added dropwise to the stirred reaction mixture, maintaining the internal temperature below a predetermined setpoint (e.g., 40-50 °C) using the reactor's cooling jacket.[5] The addition rate should be carefully controlled to manage the exotherm.

4. Reaction and Monitoring:

  • After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 50-60 °C) and stirred until the reaction is deemed complete by in-process control (IPC).[7]

  • IPC can be performed by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[13][20][21]

5. Work-up and Isolation:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The reaction is quenched by the slow addition of cold water or a mixture of ice and water, which often causes the product to precipitate.[7]

  • The solid product is collected by filtration and washed with water and then with a cold solvent (e.g., ethanol) to remove impurities.

6. Drying and Purification:

  • The isolated solid is dried under vacuum at a suitable temperature.

  • If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).[]

Key Parameters for Scale-up of Gewald Synthesis

ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)Rationale and Key Considerations
Solvent Volume 5-10 mL per gram of limiting reagent3-5 L per kg of limiting reagentTo ensure adequate mixing and heat transfer. Lower solvent ratios are preferred for better throughput, but can lead to stirring issues.
Catalyst Addition Time 5-10 minutes1-3 hoursSlow addition is critical to control the initial exotherm and prevent runaway reactions.
Reaction Temperature 50-70 °C50-65 °CTightly controlled to ensure consistent reaction kinetics and minimize byproduct formation.[15]
Stirring Speed Magnetic stirringMechanical stirring (e.g., anchor or pitched-blade turbine)Efficient agitation is crucial to keep the elemental sulfur suspended and ensure good mass and heat transfer.
IPC Frequency Every 30-60 minutesEvery 1-2 hoursTo closely monitor reaction progress and determine the optimal endpoint.
Quench Procedure Pouring into waterSlow addition of water to the reactor or vice-versaControlled quench is necessary to manage any residual exotherm and to obtain a filterable solid.

Safety Considerations for Scale-up

  • Thiophene and its derivatives: Can be toxic and should be handled in a well-ventilated area or in a closed system.[15][22] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[15]

  • Elemental Sulfur: Is a flammable solid.[14] Dust clouds can be explosive. All equipment should be properly grounded to prevent static discharge.[22]

  • Solvents: The use of flammable solvents like ethanol and methanol requires appropriate fire safety precautions.

  • Exothermic Reactions: The Gewald reaction can be exothermic, especially during the initial stages.[14] A robust cooling system and a well-defined emergency plan are essential for large-scale operations.

  • Byproducts: The reaction may produce hydrogen sulfide, a toxic and flammable gas. The reactor should be vented to a scrubber system.

Analytical Methods for Quality Control

Ensuring the purity and identity of the final product is critical. The following analytical techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of the final product and any impurities. A C18 column with a mobile phase of acetonitrile and water is often suitable.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is used to confirm the identity of the synthesized compound.[5][23]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.[5]

Troubleshooting Common Scale-up Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; side reactions; product loss during work-up.Optimize reaction time and temperature based on IPC. Ensure efficient stirring. Modify work-up procedure to minimize losses.
Poor Purity Incomplete reaction; formation of byproducts due to high temperature or incorrect stoichiometry.Tightly control reaction temperature. Ensure accurate charging of reagents. Consider a purification step like recrystallization.
Difficult Filtration Fine particle size of the precipitate.Optimize quench conditions (e.g., temperature, rate of addition). Consider using a filter aid.
Color Impurities Formation of polymeric byproducts.Lower the reaction temperature. Ensure an inert atmosphere is maintained throughout the process.[15]

Conclusion

The scale-up synthesis of substituted thiophene-2-carboxylates is a well-established but non-trivial process that requires careful consideration of reaction parameters, safety, and analytical controls. The Gewald reaction, in particular, offers a versatile and scalable route to valuable 2-aminothiophene-3-carboxylate building blocks. By understanding the underlying chemistry and implementing robust process controls, researchers and drug development professionals can successfully transition these important syntheses from the laboratory to production scale, enabling the advancement of new pharmaceuticals and functional materials.

References

  • Chiurchiù, E., et al. (2019). Synthesis of thiophene‐2‐carboxylates. ResearchGate. [Link]

  • Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. [Link]

  • Patel, H., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Otsubo, T., et al. (1981). Process for preparing thiophene derivatives.
  • Mosslemin, M. H., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Organic Syntheses. Thiophene. Organic Syntheses. [Link]

  • Shimadzu. (2020). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Shimadzu. [Link]

  • Iakovenko, A., et al. (2020). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. [Link]

  • Mack, J. B., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]

  • Legeay, M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]

  • Royal Society of Chemistry. (2022). Thiophene Synthesis. Books - The Royal Society of Chemistry. [Link]

  • Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology. [Link]

  • Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]

  • Lee, J., et al. (2021). NHC-copper-thiophene-2-carboxylate complex for the hydroboration of terminal alkynes. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications. [Link]

  • Mosslemin, M. H., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem. [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]

  • Sreevidya, T. V., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Khanum, G., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Thesis. (1948). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. North Texas State Teachers College. [Link]

  • Chekotilo, A. A., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank. [Link]

  • Kim, Y., et al. (2021). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Polymers. [Link]

  • Al-Mokhtar, M. A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect. [Link]

  • Pfrengle, W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
  • Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Thiophene ring-fragmentation reactions: Principles and scale-up towards NLO materials. ResearchGate. [Link]

  • PubMed. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). PubMed. [Link]

  • ACS Publications. (2024). Fully Substituted Thiophene Synthesis via (3 + 2) with Thiadiazoles. The Journal of Organic Chemistry. [Link]

  • PMC. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of Methyl 4-(2-hydroxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) 1.

Synthesizing this specific thiophene derivative requires strict control over chemoselectivity. Standard brute-force methods often lead to over-reduction or self-condensation. This guide dissects the causality behind these failures and provides self-validating protocols for the two most robust synthetic pathways: Chemoselective Reduction (Route A) and Halogen-Metal Exchange (Route B) .

Mechanistic Workflow

SynthesisRoutes SM1 Methyl 4-(2-methoxy-2-oxoethyl) thiophene-2-carboxylate (Aliphatic & Conjugated Esters) Inter1 Chemoselective Reduction (BH3-SMe2 or BH3-NH3) Targets Aliphatic Ester SM1->Inter1 Route A SM2 Methyl 4-bromothiophene- 2-carboxylate (Aryl Bromide & Ester) Inter2 Halogen-Metal Exchange iPrMgCl·LiCl (Turbo-Grignard) Ethylene Oxide, CuCN SM2->Inter2 Route B Product Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate Target Product (CAS: 272130-60-6) Inter1->Product Yield: ~85% Inter2->Product Yield: ~78%

Figure 1: Divergent synthetic pathways for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Troubleshooting & FAQs

Q1: During Route A, I am observing significant over-reduction of the thiophene-2-carboxylate group. How can I improve chemoselectivity?

A: This is a classic chemoselectivity challenge driven by electrophilicity. You are likely using a harsh hydride source like LiAlH4​ . In your starting diester, the aliphatic ester (carboxymethyl group) is more electrophilic than the thiophene-2-carboxylate ester. The carbonyl oxygen of the thiophene-2-carboxylate is conjugated with the electron-rich thiophene ring, which decreases its electrophilicity and makes it less susceptible to hydride attack. However, aggressive reagents will indiscriminately reduce both.

The Fix: Switch to a milder, electrophilic reducing agent like Borane-Dimethyl Sulfide ( BH3​⋅SMe2​ ) or Borane-Ammonia ( BH3​⋅NH3​ ). Borane selectively coordinates to the more Lewis-basic carbonyl oxygen of the aliphatic ester. Recent literature demonstrates that regulating the stoichiometry of borane complexes allows for highly selective reduction of aliphatic esters in the presence of conjugated or aromatic esters 2. Maintain the temperature at 0 °C to 15 °C to kinetically favor the aliphatic reduction.

Q2: In Route B, I am getting massive amounts of self-condensation byproducts (attack on the methyl ester). How do I prevent this?

A: Standard Grignard formation (using Mg turnings) requires initiation temperatures that are too high for ester-containing substrates. Once the Grignard reagent forms, it immediately attacks the methyl ester of an adjacent molecule, destroying your yield.

The Fix: Utilize the "Turbo-Grignard" reagent, Isopropylmagnesium chloride–lithium chloride complex ( iPrMgCl⋅LiCl ). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, significantly increasing its reactivity 3. This allows the bromine-magnesium exchange to proceed rapidly at -40 °C. At this cryogenic temperature, the intermolecular attack on the methyl ester is kinetically "frozen out," allowing you to trap the intermediate safely.

Q3: Even with the Turbo-Grignard reagent, my yield after adding ethylene oxide is low, and I see unreacted starting material. What is going wrong?

A: Epoxide ring-opening with a hard Grignard nucleophile can be sluggish and often acts as a base rather than a nucleophile, leading to basic elimination (forming ethylene gas and the magnesium alkoxide of the thiophene).

The Fix: Transmetalate the magnesium species to a softer organocuprate before adding the epoxide. Adding a catalytic amount of CuCN⋅2LiCl (10-20 mol%) softens the nucleophile, favoring the SN​2 ring-opening of ethylene oxide over elimination.

Quantitative Reaction Data

Use the following table to benchmark your expected yields and identify the root cause of impurities based on your chosen reagent system.

Reagent SystemSubstrateTemp (°C)Major ImpurityYield (%)
LiAlH4​ Diester (Route A)0 to 25Diol (Over-reduction)< 10
NaBH4​ / MeOHDiester (Route A)25Unreacted SM15
BH3​⋅SMe2​ Diester (Route A) 0 to 15 Trace Diol 85
Mg(0), Ethylene OxideBromide (Route B)25 to 65Self-condensation0
iPrMgCl , Ethylene OxideBromide (Route B)-20Elimination products35
iPrMgCl⋅LiCl
  • CuCN
Bromide (Route B) -40 to 0 Trace debromination 78

Experimental Protocols

Protocol A: Chemoselective Reduction (Optimized for Route A)

Self-Validation Check: The reaction should remain clear; heavy precipitation indicates moisture contamination destroying the borane complex.

  • Preparation: Dissolve methyl 4-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add BH3​⋅SMe2​ (1.2 eq, 2.0 M in THF) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C during addition.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath. Allow it to warm to 15 °C and stir for an additional 4 hours.

  • Quenching: Cool back to 0 °C. Quench carefully by adding methanol dropwise until effervescence ceases.

  • Isolation: Concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target alcohol.

Protocol B: Turbo-Grignard Functionalization (Optimized for Route B)

Self-Validation Check: A color change to deep brown/red upon addition of CuCN confirms successful transmetalation to the cuprate.

  • Preparation: Dissolve methyl 4-bromothiophene-2-carboxylate (1.0 eq) in anhydrous THF (0.3 M) under argon.

  • Cryogenic Cooling: Cool the vessel to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Add iPrMgCl⋅LiCl (1.1 eq, 1.3 M in THF) dropwise. Maintain the internal temperature below -35 °C. Stir for 30 minutes to complete the halogen-metal exchange.

  • Transmetalation: Add CuCN⋅2LiCl (0.15 eq, 1.0 M in THF) and stir for 10 minutes at -40 °C.

  • Electrophilic Trapping: Introduce ethylene oxide (1.5 eq) dissolved in cold THF dropwise.

  • Propagation & Quench: Gradually warm the reaction to 0 °C over 2 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify to obtain the product.

References

  • Knochel, P., Barl, N., Werner, V., & Sämann, C. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles / ResearchGate. Available at:[Link]

  • Shi, L., Liu, Y., Liu, Q., & Wei, B. (2023). Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane–Ammonia. Organic Letters - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Overview & Physicochemical Profile Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) is a specialized building block frequently utilized in biological assays and drug discovery . Structurally, it featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Physicochemical Profile

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) is a specialized building block frequently utilized in biological assays and drug discovery . Structurally, it features a lipophilic thiophene ring paired with a methyl ester and a primary alcohol (2-hydroxyethyl group). With a molecular weight of 186.23 g/mol and a topological polar surface area (TPSA) of 74.8 Ų, it exhibits moderate polarity but remains fundamentally hydrophobic .

This dichotomy often leads to kinetic solubility challenges—specifically "DMSO shock" and precipitation—when transitioning from organic stock solutions to aqueous biological assays. Furthermore, the presence of the methyl ester introduces chemical stability concerns that must be managed during protocol execution .

Diagnostic Workflow

SolubilityWorkflow Start Solid Compound (CAS: 272130-60-6) DMSO Add 100% Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Check1 Is the solution optically clear? DMSO->Check1 Sonicate Sonicate & Warm (Max 37°C, 10 min) Check1->Sonicate No AqDilute Dilute into Aqueous Buffer (e.g., PBS pH 7.4) Check1->AqDilute Yes Sonicate->Check1 Check2 Precipitation or Cloudiness? AqDilute->Check2 Cosolvent Formulate with Cosolvent (e.g., 5% PEG400 / 0.5% Tween-80) Check2->Cosolvent Yes Ready Proceed to Biological Assay Check2->Ready No Cosolvent->Ready

Diagnostic workflow for resolving solubility issues of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Troubleshooting Guide & FAQs

Q1: Why does the compound precipitate immediately when diluted from DMSO into PBS? Cause: This phenomenon, known as "DMSO shock," occurs when a concentrated organic stock is rapidly introduced to an aqueous environment. The rapid solvent exchange strips the DMSO molecules from the hydrophobic thiophene core. Because the compound's kinetic solubility in water is inherently low, the molecules undergo rapid hydrophobic collapse, nucleating and precipitating out of solution before they can disperse . Solution: Avoid direct, high-volume dilutions. Instead, employ a "step-down" dilution method or introduce a cosolvent (e.g., PEG 400 or Tween-80) to lower the thermodynamic barrier to solvation and shield the hydrophobic core .

Q2: Can I use heat or adjust the pH to force the precipitated compound back into solution? Cause: While mild warming (up to 37°C) is acceptable for the anhydrous DMSO stock, applying heat to the compound in an aqueous buffer—especially if the pH is not strictly neutral—is highly discouraged. The methyl ester group is chemically labile. Heating in basic or acidic aqueous media will catalyze ester hydrolysis, degrading your target compound into 4-(2-hydroxyethyl)thiophene-2-carboxylic acid and invalidating your assay . Solution: Maintain physiological pH (7.4) and rely on mechanical energy (sonication) or surfactants rather than thermal energy or pH shifts to achieve solubility.

Q3: My assay requires a high compound concentration, but cell viability drops. Is it the compound or the solvent? Cause: High concentrations of hydrophobic compounds require higher final concentrations of DMSO or cosolvents. DMSO concentrations above 0.5% (v/v) are known to induce cytotoxicity and alter cellular phenotypes in many standard cell lines . Solution: Always run a vehicle control matching the exact solvent concentration of your highest dose. If the vehicle control shows toxicity, you must reformulate using a less toxic cosolvent system (e.g., replacing a portion of the DMSO with cyclodextrins, which form inclusion complexes without the cellular toxicity of raw organic solvents).

Solubility Data & Solvent Compatibility

SolventMax Recommended StockStability / StorageApplication Notes
Anhydrous DMSO 50 mMStable at -20°CPrimary stock solvent. Ensure anhydrous conditions to prevent ester hydrolysis.
DMF 50 mMStable at -20°CAlternative to DMSO; slightly higher toxicity in cell-based assays.
Ethanol (Absolute) 10-20 mMStable at -20°CUseful as a cosolvent; limited primary solubility compared to DMSO.
Aqueous Buffer (PBS) < 100 µM (Kinetic)Prepare freshRequires step-down dilution or cosolvents (e.g., 0.1% Tween-80) to maintain solubility.

Step-by-Step Methodologies

Protocol A: Preparation of a Self-Validating 50 mM Master Stock

Expertise Note: Moisture is the enemy of ester stability. Always use anhydrous solvents to prevent spontaneous hydrolysis during long-term storage.

  • Equilibration: Allow the vial of solid Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the required mass (e.g., 9.31 mg for 1 mL of 50 mM stock) into a sterile, amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of 100% Anhydrous DMSO. Pipette up and down gently.

  • Energy Application: If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5-10 minutes. Do not exceed 37°C.

  • Validation (Self-Validating Step): Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the compound has not fully dissolved; add more DMSO, recalculate the concentration, and repeat sonication.

  • Storage: Aliquot into single-use volumes and store at -20°C under an inert gas (Argon/Nitrogen) if possible.

Protocol B: Step-Down Aqueous Dilution (The "Dropwise" Method)

Expertise Note: This protocol prevents DMSO shock by gradually introducing the aqueous phase, utilizing fluid dynamics to maintain the compound's kinetic solubility .

  • Pre-warming: Warm the DMSO stock and the aqueous assay buffer (e.g., PBS pH 7.4) to 37°C.

  • Intermediate Dilution (Recommended): Dilute the 50 mM stock 1:10 into a cosolvent mixture (e.g., 50% DMSO / 50% PEG 400) to create a 5 mM intermediate stock.

  • Vortexing: Place the tube containing the final aqueous assay buffer on a vortex mixer at medium speed.

  • Dropwise Addition: While the buffer is actively vortexing, add the intermediate stock dropwise directly into the center of the vortex (avoiding the tube walls).

  • Validation (Self-Validating Step): Measure the absorbance of the final solution at 600 nm using a spectrophotometer. A baseline reading identical to the pure buffer confirms the absence of sub-visible colloidal aggregates (precipitation).

References

  • Creative Biolabs. "Solubility Assessment Service." Creative Biolabs Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) PMC. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development." PMC Archive. Available at: [Link]

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Thiophene-2-Carboxylate Derivatives

Welcome to the Technical Support Center for the downstream processing of thiophene-2-carboxylate derivatives. These compounds are critical building blocks in medicinal chemistry and agrochemical development [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of thiophene-2-carboxylate derivatives. These compounds are critical building blocks in medicinal chemistry and agrochemical development [1]. However, their unique electronic properties and the presence of the sulfur heteroatom introduce specific challenges during purification, including persistent metal coordination, regioisomeric co-precipitation, and liquid-liquid phase separation ("oiling out") during recrystallization.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q1: How do I remove residual Palladium or Copper catalysts after cross-coupling reactions?

The Causality: Thiophene rings act as soft Lewis bases. The sulfur heteroatom strongly coordinates with soft Lewis acids like Pd(II) and Cu(I) used in Suzuki or Sonogashira couplings. Standard aqueous workups (even with EDTA) often fail because the metal-thiophene chelation is thermodynamically stable. The Solution: You must exploit Hard-Soft Acid-Base (HSAB) theory by introducing a competing ligand with a higher affinity for the metal. Thiol-modified silica beads (e.g., SiliaMetS Thiol) covalently bind the leached palladium, pulling it out of the organic phase [2]. Validation: Always run an ICP-MS analysis on the concentrated organic filtrate before proceeding to crystallization. Target <10 ppm residual metal.

Q2: My recrystallization yields an oil instead of crystals. How do I induce solid nucleation?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the saturation temperature of your thiophene derivative in the chosen solvent system exceeds the melting point of the solute-solvent mixture. Instead of nucleating into a solid, the system phase-separates into a solute-rich liquid and a solvent-rich liquid [3]. The Solution: You must overcome the metastable zone width (MSZW) barrier rapidly. Sonocrystallization (applying acoustic cavitation) generates localized hot spots and extreme pressure differentials. This acoustic energy destabilizes the emulsion and forces immediate solid-liquid nucleation before the oil phase can stabilize [4].

Q3: How can I separate regioisomeric impurities (e.g., 3- vs. 5-substituted thiophenes) that co-crystallize?

The Causality: Regioisomers of thiophene-2-carboxylates often have nearly identical dipole moments and polarities, making standard silica gel chromatography ineffective (they co-elute). Furthermore, their similar crystal lattice energies lead to isomorphic co-crystallization. The Solution: Shift from polarity-based separation to shape-selective separation. Use a Pentafluorophenyl (PFP) stationary phase for chromatography, which separates based on π−π interactions and steric shape. Alternatively, use a highly non-polar anti-solvent (like cold heptane) paired with a slow cooling ramp (0.1 °C/min) to thermodynamically favor the crystallization of the less soluble isomer [1].

Q4: My ester hydrolyzes during aqueous workup. How do I prevent this?

The Causality: The electron-withdrawing nature of the thiophene ring stabilizes the tetrahedral intermediate formed during hydrolysis, making thiophene-2-carboxylates highly susceptible to both acidic and basic cleavage. The Solution: Strictly control the pH of your aqueous washes. Replace strong bases (like NaOH or K2​CO3​ ) with pH 6.5–7.0 phosphate buffers during the quench and extraction phases.

Part 2: Experimental Protocols

Protocol A: Metal Scavenging & Shape-Selective Chromatography

This protocol is a self-validating system to ensure metal removal prior to column loading.

  • Dilution: Dissolve the crude thiophene-2-carboxylate reaction mixture in a non-coordinating solvent (e.g., Dichloromethane or Toluene) to a concentration of 0.1 M.

  • Scavenger Addition: Add 5 equivalents (relative to the initial catalyst loading) of thiol-modified dual-pore silica beads.

  • Agitation: Stir the suspension mechanically at 40 °C for 4 hours. Causality: Elevated temperature increases the kinetic rate of metal transfer from the thiophene ligand to the thiol silica.

  • Filtration & Validation: Filter the mixture through a Celite pad. Take a 100 μL aliquot, evaporate, and analyze via ICP-MS. Proceed only if Pd/Cu < 10 ppm.

  • Chromatography: Load the concentrated filtrate onto a PFP-functionalized silica column. Elute using a gradient of 98:2 to 90:10 Hexanes/Ethyl Acetate. Monitor via UV at 254 nm.

Protocol B: Optimized Anti-Solvent Sonocrystallization

Designed to bypass LLPS ("oiling out") in highly soluble thiophene derivatives.

  • Dissolution: Dissolve the purified product from Protocol A in a minimal amount of "good" solvent (e.g., Ethyl Acetate) at 50 °C.

  • Anti-Solvent Titration: Dropwise, add the "anti-solvent" (e.g., Heptane) while maintaining 50 °C until the solution reaches the cloud point (first sign of persistent turbidity).

  • Acoustic Cavitation: Immediately submerge the flask in an ultrasonic bath (or insert an ultrasonic probe). Apply 20 kHz pulses for 5 minutes. Observation: The cloudy emulsion will rapidly transition into a fine, white crystalline suspension.

  • Cooling Ramp: Disable sonication and cool the suspension to 0 °C at a controlled rate of 0.5 °C/min to promote crystal growth and prevent solvent entrapment.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold heptane, and dry under high vacuum for 12 hours.

Part 3: Quantitative Data & Selection Guides

Table 1: Metal Scavenger Efficacy for Thiophene Derivatives

Data summarizes the affinity of various functionalized silicas for removing Pd(II) from thiophene-coordinated matrices [2].

Scavenger TypeFunctional GroupAffinity for Pd(II)Optimal Temp (°C)Residual Pd (ppm)
SiliaMetS Thiol -SHVery High40 - 60< 5
SiliaMetS Thiourea -NH-CS-NH-High25 - 40< 15
SiliaMetS Amine - NH2​ Low25> 100
Standard Silica -OHNoneN/A> 500
Table 2: Solvent Systems for Recrystallization

Selection guide based on the polarity and melting point of substituted thiophene-2-carboxylates.

Substrate ProfileGood SolventAnti-SolventLLPS RiskRecommended Action
Halogenated (Br, Cl)Ethyl AcetateHeptaneLowStandard Cooling
Alkylated (Methyl, t-Butyl)TolueneMethanolHighSonocrystallization
Arylated (Phenyl)DichloromethaneHexanesMediumSeeding / Sonication

Part 4: Process Workflows

G Start Recrystallization Initiated LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS T_sat > T_melt Cryst Solid-Liquid Nucleation Start->Cryst T_sat < T_melt Check Evaluate MSZW & Saturation Temp LLPS->Check Sono Apply Acoustic Cavitation (Sonication) Check->Sono Overcome Energy Barrier Seed Introduce Seed Crystals Check->Seed Bypass Nucleation Sono->Cryst Seed->Cryst Pure High-Purity Crystalline Product Cryst->Pure

Fig 1. Resolution pathway for overcoming Liquid-Liquid Phase Separation (LLPS) during crystallization.

G Crude Crude Thiophene-2-carboxylate Reaction Mixture Metal High Metal Load (>50 ppm Pd/Cu)? Crude->Metal Scavenge Thiol-Modified Silica Scavenging Metal->Scavenge Yes Isomer Regioisomers Present? Metal->Isomer No Scavenge->Isomer Chrom PFP Column Chromatography Isomer->Chrom Yes (e.g., 3- vs 5-sub) Cryst Anti-Solvent Recrystallization Isomer->Cryst No (High purity) Chrom->Cryst Pure Pure Target Compound Cryst->Pure

Fig 2. Decision tree for the purification of cross-coupled thiophene-2-carboxylate derivatives.

Part 5: References

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. Organic Process Research & Development - ACS Publications.[Link]

  • Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

  • Altering ROY polymorph crystallization in conventional and microfluidic crystallizers with acoustic cavitation. Scientific Reports - Nature / PMC.[Link]

Optimization

Preventing ester hydrolysis during thiophene derivative reactions

Troubleshooting Guide: Preventing Ester Hydrolysis Welcome to the Advanced Synthesis Support Center. Thiophene derivatives are ubiquitous in medicinal chemistry and materials science, but their functionalization often re...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Ester Hydrolysis

Welcome to the Advanced Synthesis Support Center. Thiophene derivatives are ubiquitous in medicinal chemistry and materials science, but their functionalization often requires harsh conditions that threaten labile ester groups. This guide provides causality-driven troubleshooting, structural strategies, and self-validating protocols to preserve ester integrity during thiophene cross-coupling and electrophilic aromatic substitution.

Diagnostic Workflow: Ester Preservation Strategy

EsterHydrolysis A Ester Hydrolysis Detected B Identify Reaction Type A->B C Basic (e.g., Suzuki) B->C D Acidic (e.g., Vilsmeier) B->D E Use Mild Aqueous Base (K3PO4) C->E Tolerates Water F Use Anhydrous Base (TMSOK) C->F Strictly Anhydrous G Buffer Reaction D->G H pH 5-7 Workup D->H I Increase Steric Bulk (t-Butyl, 2-Ethylhexyl) E->I If still hydrolyzing G->I

Diagnostic workflow for troubleshooting ester hydrolysis in thiophene synthesis.

Module 1: Cross-Coupling Reactions (Suzuki-Miyaura)

Q: Why does my thiophene-2-carboxylate ester hydrolyze so rapidly during Suzuki-Miyaura coupling compared to my phenyl esters? A: The standard 1 relies on aqueous bases (like NaOH or Na2CO3) at elevated temperatures to facilitate the transmetalation step via an oxo-palladium intermediate[1]. Thiophene rings are electron-rich, but the positioning of the sulfur heteroatom can influence the electronics of the adjacent carbonyl, making it highly susceptible to direct nucleophilic attack by hydroxide ions. To prevent this, you must lower the nucleophilicity of the base while maintaining enough alkalinity for transmetalation. Switching to mildly basic conditions, such as aqueous K3PO4, has been proven to tolerate sensitive functional groups like methyl esters and unprotected indoles during Ni- or Pd-catalyzed cross-couplings[2].

Q: How can I perform a cross-coupling on a thiophene ester if the substrate is extremely sensitive to even mild aqueous bases? A: If aqueous bases like K3PO4 still cause hydrolysis, you must eliminate water from the catalytic cycle entirely. 3 is an excellent anhydrous base that promotes homogeneous Suzuki-Miyaura cross-coupling of boronic esters[3]. Causality dictates that without water, hydrolytic cleavage is mathematically impossible. TMSOK operates via a "boronate mechanism"—directly activating the boronic ester rather than relying on the traditional oxo-palladium pathway—allowing the reaction to proceed efficiently in anhydrous aprotic solvents while shortening reaction times from days to hours[3].

Module 2: Structural & Steric Strategies

Q: I am synthesizing a thiophene-based polymer for optoelectronics, and my ester side-chains are degrading during polymerization. What structural modifications can prevent this? A: Steric shielding is a highly effective, self-validating strategy. Increasing the steric bulk of the esterifying moiety provides physical hindrance that blocks the Bürgi-Dunitz trajectory of incoming nucleophiles (like hydroxide ions or water) to the ester carbonyl[4]. Research on5 demonstrates that degradation resistance substantially increases with steric hindrance; bulky groups like 2-ethylhexyl and benzyl esters show vastly superior stability compared to simple methyl or ethyl esters[5]. If your downstream application permits, swap your methyl ester for a tert-butyl or 2-ethylhexyl group.

Module 3: Workup & Isolation

Q: What is the best way to handle acidic workups to prevent thiophene ester cleavage after electrophilic aromatic substitution? A: Acid-catalyzed hydrolysis requires the protonation of the carbonyl oxygen, which turns the carbonyl carbon into a highly reactive electrophile that is subsequently attacked by water[4]. Thiophene derivatives are sensitive to strong mineral acids, which can trigger both ester cleavage and polymerization. When quenching reactions, avoid using concentrated HCl or H2SO4[6]. Instead, use buffered aqueous solutions (like saturated NH4Cl) or weak organic acids (like citric acid) to neutralize the mixture. Maintaining the pH strictly between 5.0 and 7.0 during the extraction phase prevents the formation of the oxonium intermediate, thereby 7[7].

Quantitative Data: Base Selection & Hydrolysis Risk

The following table synthesizes the operational parameters for cross-coupling thiophene esters, comparing base strength, mechanistic pathway, and relative risk to the ester bond.

Base / ConditionSolvent SystemCatalytic PathwayRelative Hydrolysis RiskRecommended Substrate Profile
NaOH / KOH Aqueous / EtOHOxo-palladiumHigh Non-esterified thiophenes only
Na2CO3 Aqueous / THFOxo-palladiumModerate Bulky esters (e.g., tert-butyl)
K3PO4 Aqueous / TolueneOxo-palladiumLow Standard methyl/ethyl thiophene esters
TMSOK Anhydrous THFBoronate MechanismVery Low Highly sensitive or complex ester arrays
Validated Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling of Thiophene Esters using TMSOK Design Logic: This protocol represents a self-validating system. By replacing aqueous bases with soluble, anhydrous TMSOK, water is completely excluded from the reaction environment, ensuring that hydrolytic cleavage cannot occur regardless of the ester's steric profile[3].

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the thiophene ester halide (1.0 equiv), the arylboronic ester (1.1 equiv), and the palladium precatalyst (e.g., Pd(dppf)Cl2, 0.05 equiv).

  • Anhydrous Base Addition: Add anhydrous Potassium trimethylsilanolate (TMSOK) (2.0 equiv) directly to the solid mixture. Note: TMSOK is highly hygroscopic; exposure to ambient air will introduce water and defeat the anhydrous self-validation.

  • Solvent Introduction: Inject anhydrous, degassed Tetrahydrofuran (THF) to achieve a reaction concentration of 0.2 M.

  • Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and stir at 65 °C for 4–12 hours. The homogeneous nature of TMSOK ensures rapid transmetalation via the boronate pathway.

  • Buffered Quench: Cool the reaction to room temperature. Quench strictly with a pH 7.0 phosphate buffer to neutralize any residual base without crossing into acidic pH ranges that could trigger acid-catalyzed cleavage[7].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References
  • Suzuki reaction - Wikipedia. URL: [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC (NIH). URL:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance - Carbodiimide.com. URL:[Link]

  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? - ResearchGate. URL:[Link]

  • Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism” - Journal of the American Chemical Society. URL:[Link]

  • Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability - ResearchGate. URL:[Link]

  • US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents.

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Troubleshooting for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) [1].

Because this compound possesses a unique structural triad—a lipophilic thiophene core, a polarizable methyl ester, and a hydrogen-bond-donating primary alcohol (the 2-hydroxyethyl group)—its extraction from aqueous reaction mixtures requires precise solvent selection and handling. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-yield, high-purity recoveries.

Part 1: Solvent Selection Data

To optimize your Liquid-Liquid Extraction (LLE), you must balance the solvent's polarity, its ability to interact with the target molecule, and its phase-separation dynamics. Below is a comparative matrix of the most effective solvents for this compound.

SolventPolarity IndexBoiling Point (°C)Extraction Mechanism & Suitability for Target Compound
Ethyl Acetate (EtOAc) 4.477.1Excellent. Acts as a strong hydrogen-bond acceptor, interacting directly with the primary alcohol of the 2-hydroxyethyl group.
Dichloromethane (DCM) 3.139.6Very Good. The strong dipole moment strongly solvates the polarizable thiophene sulfur and ester carbonyl, though it lacks H-bonding capabilities.
2-Methyltetrahydrofuran (2-MeTHF) 4.080.2Excellent (Green Alternative). Offers superior phase separation from water compared to standard THF and effectively solvates both lipophilic and hydrophilic moieties[2].
Methyl tert-butyl ether (MTBE) 2.555.2Moderate. Good for avoiding water miscibility, but may require more extraction cycles due to lower affinity for the hydroxyl group.

Part 2: Troubleshooting Guides & FAQs

Q1: What is the optimal solvent for extracting Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate from a highly aqueous quench? A1: While Ethyl Acetate (EtOAc) is the traditional workhorse due to its hydrogen-bonding affinity for the compound's hydroxyl group, 2-MeTHF is highly recommended for modern workflows. 2-MeTHF is a bio-renewable solvent that provides exceptional biocrude and organic extraction yields[2]. Crucially, 2-MeTHF has much lower water solubility than EtOAc, which minimizes product loss in the aqueous phase and accelerates phase separation.

Q2: I am experiencing a stubborn emulsion during the extraction of this thiophene derivative. How do I break it? A2: Emulsions in thiophene chemistry often result from residual metal catalysts (e.g., copper or palladium from cross-coupling steps) or polymeric byproducts.

  • Chemical approach: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water (the "salting-out" effect) and forcing the phases to separate.

  • Physical approach: If the emulsion is stabilized by insoluble micro-particulates, vacuum-filter the entire biphasic mixture through a tightly packed pad of Celite[3]. The Celite traps the particulates, allowing the filtrate to separate cleanly into two layers.

Q3: I am losing product in the aqueous phase. How can I improve the partition coefficient ( K )? A3: The 2-hydroxyethyl group significantly increases the compound's water solubility. To force the equilibrium toward the organic phase:

  • Multiple Extractions: Perform three extractions with smaller volumes (e.g., 3 x 20 mL) rather than one large extraction (1 x 60 mL). This mathematically maximizes the Nernst distribution law.

  • Salting Out: Saturate the aqueous layer with solid NaCl before extraction.

  • Self-Validating Check: Always spot the residual aqueous layer on a silica TLC plate. Elute with 1:1 Hexanes:EtOAc and visualize with a KMnO4 stain (which reacts with the alcohol and thiophene). If the spot is absent, your extraction is quantitatively complete.

Q4: How do I remove residual extraction solvents without thermally degrading the ester or hydroxyl group? A4: Thiophene-2-carboxylates can be sensitive to prolonged heat. When using a rotary evaporator, maintain the water bath at or below 40°C. If you extracted with 2-MeTHF or EtOAc, a vacuum of ~150–240 mbar is sufficient. 2-MeTHF forms a convenient azeotrope with water, which actually aids in azeotropically drying the final product during concentration.

Part 3: Step-by-Step Methodology: Liquid-Liquid Extraction (LLE)

This self-validating protocol utilizes 2-MeTHF or EtOAc to ensure maximum recovery of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Step 1: Reaction Quench & Preparation

  • Quench the reaction mixture with saturated aqueous NH4Cl or water (depending on the preceding reaction chemistry).

  • Transfer the mixture to a separatory funnel appropriately sized so that the total liquid volume does not exceed 75% of the funnel's capacity.

Step 2: First Extraction

  • Add the chosen extraction solvent (e.g., 2-MeTHF) at a volume equal to roughly 50% of the aqueous phase.

  • Stopper the funnel, invert, and immediately open the stopcock to vent any built-up pressure.

  • Shake vigorously for 30 seconds, venting frequently.

Step 3: Phase Separation & Emulsion Resolution

  • Place the funnel on a ring stand and allow the layers to separate.

  • Causality Check: If an emulsion forms, add 10-20 mL of saturated NaCl (brine) and gently swirl. The increased ionic strength disrupts the hydration shells stabilizing the emulsion.

  • Drain the lower aqueous layer into an Erlenmeyer flask. Pour the upper organic layer into a separate, clean flask.

Step 4: Exhaustive Extraction

  • Return the aqueous layer to the separatory funnel.

  • Repeat the extraction process (Steps 2 and 3) two more times with fresh solvent.

  • Combine all organic extracts. Self-Validation: Perform a TLC check on the remaining aqueous layer to confirm the absence of the target compound.

Step 5: Washing and Drying

  • Return the combined organic extracts to the separatory funnel. Wash once with brine to remove residual water and water-soluble impurities.

  • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate (Na2SO4). Swirl until the drying agent flows freely like sand (indicating all microscopic water droplets have been absorbed).

Step 6: Concentration

  • Filter the dried organic solution through fluted filter paper into a pre-weighed round-bottom flask.

  • Concentrate via rotary evaporation (Water bath: 40°C, Vacuum: ~150 mbar) to yield the crude Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Part 4: Extraction & Troubleshooting Workflow

ExtractionWorkflow A Aqueous Reaction Mixture (Target Compound) B Select Extraction Solvent (EtOAc, DCM, or 2-MeTHF) A->B C Perform Liquid-Liquid Extraction (LLE) B->C D Emulsion Formed? C->D E Add Saturated NaCl (Brine) or Filter through Celite D->E Yes F Separate Organic Phase D->F No E->F G Dry over Na2SO4 & Concentrate (Rotovap) F->G H Pure Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate G->H

Workflow for the liquid-liquid extraction and emulsion troubleshooting of thiophene derivatives.

References

  • Hydrothermal liquefaction of different waste biomass using green solvent 2-methyltetrahydrofuran as extractant and co-solvent. Source: RSC Publishing. URL:[Link]

  • Organic Syntheses Procedure (Details on thiophene extractions and Celite filtration methodologies). Source: Organic Syntheses. URL: [Link]

Sources

Optimization

Long-term storage conditions to prevent degradation of hydroxyethyl thiophenes

Welcome to the Technical Support Center for hydroxyethyl thiophenes (e.g., 2-thiopheneethanol). As a building block in organic synthesis, drug discovery, and materials science, the structural integrity of the electron-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for hydroxyethyl thiophenes (e.g., 2-thiopheneethanol). As a building block in organic synthesis, drug discovery, and materials science, the structural integrity of the electron-rich thiophene ring and its functional groups is paramount. This guide provides researchers with field-proven troubleshooting insights, causality-driven storage protocols, and critical physicochemical data to prevent reagent degradation.

Quantitative Data: Physicochemical & Storage Parameters

To establish a baseline for proper handling, the following table summarizes the critical physicochemical properties and storage implications for 2-thiopheneethanol (CAS: 5402-55-1).

ParameterValueCausality / Storage Implication
Boiling Point 108–109 °C (at 13 mmHg)High boiling point necessitates vacuum distillation for the purification of degraded batches.
Density 1.153 g/mL (at 25 °C)Heavier than water; dictates phase separation behavior during extractions.
Flash Point 105 °C (Closed Cup)Classified as a combustible liquid; must be stored strictly away from open flames and sparks.
Optimal Storage Temp. < 15 °C (2–8 °C preferred)[1]Minimizes thermal kinetic energy to prevent spontaneous radical-mediated ring degradation.
Incompatibilities Acid chlorides, strong oxidizersContact leads to rapid exothermic esterification or hazardous decomposition of the thiophene ring.
Mechanistic Visualization: Degradation & Prevention

The following diagram illustrates the primary environmental triggers that compromise hydroxyethyl thiophenes and the corresponding storage interventions required to maintain long-term stability.

G cluster_deg Degradation Triggers cluster_prev Storage Interventions HET Hydroxyethyl Thiophenes O2 Oxygen (O2) HET->O2 Light UV & Heat HET->Light Inert N2 / Ar Purge HET->Inert Cold <15°C + Amber Vials HET->Cold Deg Oxidation & Ring Breakdown O2->Deg Light->Deg Stable Long-Term Stability Inert->Stable Cold->Stable

Degradation pathways of hydroxyethyl thiophenes and preventative storage workflows.

Troubleshooting Guide & FAQs

Q1: My 2-thiopheneethanol has shifted from a colorless liquid to a pale yellow/brown. Is it still viable for synthesis? A1: Discoloration is a primary indicator of chemical degradation. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic attack and oxidation. Exposure to atmospheric oxygen and light causes the primary alcohol to oxidize into aldehydes, such as 2-(thiophen-2-yl)acetaldehyde. Furthermore, prolonged exposure to oxidative stress can lead to the general breakdown of the thiophene ring itself[2]. Actionable Advice: Do not use discolored batches for sensitive cross-coupling or Grignard reactions. Purify the reagent via vacuum distillation before use.

Q2: The safety data sheet states the chemical is "stable under standard ambient conditions." Why is cold storage recommended? A2: While hydroxyethyl thiophenes are technically stable at room temperature in the short term—meaning they will not spontaneously combust or rapidly decompose[3]—"ambient stability" refers to safety, not chemical purity. For long-term preservation of assay purity (>98%), suppliers strongly recommend storage in a cool, dark place at <15 °C[1]. Elevated temperatures accelerate photolytic and oxidative degradation pathways over months of storage.

Q3: What are the critical chemical incompatibilities I must avoid in my storage cabinet? A3: Hydroxyethyl thiophenes must be strictly isolated from strong oxidizing agents, acid chlorides, and acid anhydrides. Causality: The hydroxyl group will undergo rapid, highly exothermic esterification with acid chlorides. Meanwhile, strong oxidizers will aggressively attack the electron-dense thiophene ring, leading to hazardous decomposition and the release of toxic carbon and sulfur oxides.

Step-by-Step Methodology: Anaerobic Aliquoting and Cryo-Preservation

To maximize the shelf-life of hydroxyethyl thiophenes, researchers must implement a self-validating storage system that prevents photolytic and oxidative degradation.

Step 1: Dehydration of Storage Vessels

  • Action: Bake amber borosilicate glass vials and PTFE-lined silicone septa at 120 °C for a minimum of 4 hours.

  • Causality: Trace moisture acts as a nucleophile and coordinates with trace metals, catalyzing the degradation of the thiophene ring. Amber glass is mandatory to block UV radiation, which initiates radical-mediated oxidation.

Step 2: Inert Transfer

  • Action: Transfer the hydroxyethyl thiophene into the baked vials exclusively within a nitrogen-filled glovebox or via a rigorously dried Schlenk line.

Step 3: Headspace Displacement

  • Action: Purge the vial’s headspace with high-purity Argon for 60 seconds before sealing.

  • Causality: Argon is denser than both air and Nitrogen. It settles over the liquid phase, creating a robust physical barrier that displaces oxygen, thereby preventing the oxidation of the primary alcohol into an aldehyde.

Step 4: Sealing and Self-Validation

  • Action: Cap the vial immediately. Inject a slight excess of Argon via a fine needle to create a visible, outward bulge in the septum.

  • Validation: This bulge serves as a self-validating pressure gauge. If the septum deflates over time, the hermetic seal is compromised, alerting the researcher to potential oxygen ingress before the reagent is mistakenly used in a sensitive reaction.

Step 5: Thermal Control

  • Action: Store the sealed vials in a dedicated flammables refrigerator at 2–8 °C[1].

  • Causality: Lowering the ambient thermal energy exponentially decreases the kinetic rate of spontaneous radical formation, preserving the structural integrity of the compound.

References
  • Chemdor. "2-Thiopheneethanol | CAS 10045-89-3". Chemdor. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

This guide provides a comprehensive framework for the development and validation of a purity testing method for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a purity testing method for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explore the scientific rationale behind experimental choices, comparing common analytical alternatives to arrive at a robust, reliable, and regulatory-compliant HPLC method. The principles and practices detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the resulting method is fit for its intended purpose[1][2][3].

The Analytical Challenge: Why Purity Matters

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is a substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds widely used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as any impurities—be they starting materials, by-products, or degradation products—can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a validated analytical method that can accurately and precisely quantify the main compound and separate it from all potential impurities is a cornerstone of quality control.

Method Development: A Comparative Approach to Optimization

The objective is to establish a stability-indicating reverse-phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can resolve the main analyte from its potential degradation products[4].

Column Chemistry Selection

The choice of stationary phase is the most critical factor in achieving separation. For a molecule like Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, which possesses both moderate polarity (from the hydroxyl and ester groups) and aromaticity (from the thiophene ring), several column chemistries are viable.

Column TypeStationary PhasePrinciple of InteractionSuitability for Target Analyte
C18 (ODS) OctadecylsilanePrimarily hydrophobic interactions.Primary Choice. Excellent retention for the aromatic ring. The alkyl chain provides good separation from non-polar impurities.
C8 OctylsilaneLess hydrophobic than C18.Alternative. May be useful if the analyte is too strongly retained on a C18 column, leading to excessively long run times.
Phenyl-Hexyl Phenyl-Hexyl groupsMixed-mode: hydrophobic and π-π interactions.Good Alternative. The phenyl groups can offer unique selectivity for aromatic impurities through π-π stacking interactions, potentially resolving co-eluting peaks seen on a C18.

Senior Application Scientist's Note: We will proceed with a C18 column as the primary choice. Its versatility and the vast body of literature supporting its use for a wide range of pharmaceutical compounds make it the most logical starting point. A typical dimension of 4.6 x 250 mm with 5 µm particles offers a good balance between efficiency and backpressure[5][6].

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds due to its lower viscosity (leading to lower backpressure) and better UV transparency.

  • Aqueous Phase & pH: An acidic mobile phase is necessary to suppress the ionization of any potential acidic impurities and ensure good peak shape. A 0.1% solution of formic acid or phosphoric acid in water is a common choice. We will compare an isocratic method versus a gradient method.

    • Isocratic Elution: (e.g., 60:40 ACN:Water) is simpler and more robust.

    • Gradient Elution: (e.g., starting at 40% ACN and ramping to 80% ACN) is superior for separating compounds with a wide range of polarities and for clearing the column of strongly retained impurities.

Optimized Method Selection: A gradient method using 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) provides the best balance of peak resolution and efficient run time.

Final Optimized Chromatographic Conditions
ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 min, hold for 5 min, return to 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C

HPLC Method Validation: The Workflow

The objective of method validation is to demonstrate through objective evidence that the analytical procedure is fit for its intended purpose[4]. The validation process follows a structured workflow, where the results of one stage often inform the next.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Method Development Opt Method Optimization Dev->Opt SST_Dev System Suitability Protocol Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Begin Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters: Protocols and Acceptance Criteria

The validation process will be conducted according to the ICH Q2(R1) guideline[2][3].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[7]. For a purity method, this is often demonstrated using forced degradation studies.

Experimental Protocol:

  • Prepare separate solutions of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate at approximately 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C (solid state) for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control sample, using the optimized HPLC method with a photodiode array (PDA) detector.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2) between the main peak and all degradation product peaks.

  • Peak purity analysis (using PDA detector) of the main analyte peak in the stressed samples must pass, indicating no co-elution.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte[2].

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1000 µg/mL.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected range (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis.

Data & Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
1.012,540
10.0124,980
50.0625,100
100.01,251,500
150.01,876,000
Correlation Coefficient (R²) > 0.999
Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[8]. Based on the linearity data, the range is established. For a purity assay, this typically spans from the limit of quantitation (LOQ) to 120% of the working concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2]. It is determined by spike recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable. If not, use the diluent.

  • Spike the matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data & Acceptance Criteria:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%50.049.899.6%
100%100.0101.2101.2%
150%150.0149.199.4%
Mean % Recovery 98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[2][9].

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data & Acceptance Criteria:

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 100.1%99.5%100.3%99.8%100.5%99.9%100.0%< 2.0%
Intermediate 101.0%99.9%101.5%100.8%101.2%100.5%100.8%< 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[2].

They are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be determined with acceptable precision and accuracy (%RSD < 10%).

  • The LOQ should be ≤ the reporting threshold for impurities.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[2].

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units)

  • Analyze a system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) must remain within acceptable limits for all varied conditions.

Interrelationship of Validation Parameters

The validation parameters are not independent silos; they are logically interconnected to build a complete picture of the method's performance.

G node_lin Linearity Establishes proportional response node_range Range Defines working boundaries node_lin:head->node_range:head Defines node_acc Accuracy Closeness to true value node_range:head->node_acc:head Tested Across node_prec Precision Reproducibility of results node_range:head->node_prec:head Tested Across node_loq LOQ Lower limit of quantification node_loq:head->node_range:head Defines Lower Boundary

Caption: Logical Interdependencies of Key Validation Parameters.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to developing and validating an HPLC method for the purity assessment of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate. By systematically comparing and optimizing chromatographic conditions and then rigorously validating the final method against ICH Q2(R1) criteria, we establish a high degree of assurance in its performance. The validated method, characterized by its specificity, accuracy, precision, and robustness, is demonstrated to be fit for its intended purpose in a quality control environment, ensuring the integrity of this critical pharmaceutical intermediate.

References

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link][10]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Bioanalytical Systems, Inc. [Link][9]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma Group. [Link][11]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link][12]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link][13]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][14]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2025). PMC. [Link][6]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link][4]

  • Quality guidelines: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link][15]

  • Analysis of Thiophenes in the Tageteae (Asteraceae) by HPLC. (1985). Journal of Liquid Chromatography. [Link][16]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link][1]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link][17]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link][2]

  • EMA Drafts on Quality Requirements for IMPs. (2021). European QP Association. [Link][18]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][3]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link][7]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link][8]

Sources

Comparative

Comparative Reactivity Guide: Methyl vs. Ethyl 4-(2-Hydroxyethyl)thiophene-2-carboxylate

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is rarely just a matter of availability—it is a strategic decision that dictates the efficiency of your entire synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is rarely just a matter of availability—it is a strategic decision that dictates the efficiency of your entire synthetic route. When working with functionalized heteroaromatics like 4-(2-hydroxyethyl)thiophene-2-carboxylate, the choice between a methyl ester and an ethyl ester fundamentally alters the thermodynamic landscape and kinetic behavior of your downstream reactions.

This guide provides an objective, data-driven comparison of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) and its ethyl analog, detailing the causality behind their reactivity differences and providing self-validating experimental protocols.

Structural & Electronic Causality

To understand the reactivity of these esters, we must first analyze the electronic environment of the thiophene core. Thiophene is an electron-rich heteroaromatic system. The sulfur atom donates electron density through resonance, which conjugates directly with the carbonyl group at the C2 position. This conjugation significantly reduces the electrophilicity of the ester carbonyl compared to an isolated aliphatic ester [1].

Because the intrinsic electrophilicity is already dampened by the thiophene ring, the steric and inductive contributions of the alkoxy leaving group (-OCH₃ vs. -OCH₂CH₃) become the critical rate-determining factors in nucleophilic acyl substitutions.

  • Steric Hindrance: The ethyl group possesses an additional methyl rotor that creates a larger steric cone, hindering the approach of nucleophiles (e.g., hydroxide, amines) during the formation of the tetrahedral intermediate.

  • Inductive Effects: The ethyl group is slightly more electron-donating than the methyl group, further reducing the partial positive charge on the carbonyl carbon.

  • Sₙ2 Cleavage Dynamics: In dealkoxycarbonylation reactions (e.g., Krapcho conditions), the nucleophile attacks the alkyl group rather than the carbonyl. Methyl groups are vastly superior electrophiles for Sₙ2 attack compared to primary ethyl carbons [2].

StructuralReactivity SM Thiophene Core (Electron-Rich Heterocycle) C4 C4: 2-Hydroxyethyl Group (Nucleophilic Primary OH) SM->C4 Functional Handle C2_Me C2: Methyl Ester (High Electrophilicity / Fast SN2) SM->C2_Me Conjugation (Active) C2_Et C2: Ethyl Ester (High Steric Bulk / Slow SN2) SM->C2_Et Conjugation (Stable) C2_Me->C2_Et Reactivity Comparison

Caption: Structural reactivity mapping of thiophene-2-carboxylate derivatives.

Comparative Reactivity Profiles

Base-Catalyzed Saponification

The hydrolysis of thiophene-2-carboxylates requires the formation of a sterically encumbered tetrahedral intermediate. While the activation energies for methyl and ethyl ester hydrolysis are relatively similar (approx. 80-81 kJ/mol), the overall free energy profile strongly favors the methyl ester. The methyl ester reaches the product side with a lower free energy penalty, making its hydrolysis faster and higher yielding under mild conditions [3].

Dealkoxycarbonylation (Krapcho-type Cleavage)

When subjected to alkali metal halides (e.g., LiI) in polar aprotic solvents (DMF or DMSO) at elevated temperatures, the ester undergoes nucleophilic dealkylation. The iodide ion attacks the alkyl group via an Sₙ2 mechanism. The reaction with the methyl ester is approximately 10 times faster than with the ethyl ester [2]. This is because the Sₙ2 attack on a methyl group is kinetically favored, and the resulting byproduct (methyl iodide) is a highly volatile gas that escapes the reaction matrix, driving the equilibrium forward via Le Chatelier's principle[2].

Quantitative Performance Summary
Reaction TypeParameterMethyl EsterEthyl EsterMechanistic Driver
Saponification (LiOH) Relative Rate ( krel​ )~3.5x1.0xReduced steric bulk at tetrahedral transition state.
LiI/DMF Cleavage Relative Rate ( krel​ )10.0x1.0xSuperior Sₙ2 kinetics; volatile CH₃I byproduct [2].
Direct Amidation Yield (Standard Conditions)>85%<40%Enhanced electrophilicity; better methoxide leaving group.
Storage Stability Shelf-life (Ambient)GoodExcellentEthyl ester resists ambient moisture/hydrolysis better [4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The built-in analytical checkpoints guarantee that the causality of the reaction is tracked in real-time.

Protocol A: Chemoselective Saponification of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Use this protocol when you need to unmask the carboxylic acid while preserving the primary alcohol at the C4 position.

  • Preparation: Dissolve 1.0 mmol of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (5.0 mL). Causality: The mixed solvent system ensures complete solvation of both the lipophilic thiophene and the hydrophilic hydroxide salt.

  • Activation: Add 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion. Stir at room temperature (22 °C).

  • Self-Validation Checkpoint 1 (1 hour): Sample 10 µL, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the starting material ( [M+H]+ = 187.0) and the appearance of the carboxylate species ( [M+H]+ = 173.0).

  • Workup: Once complete, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous layer with 5 mL H₂O and wash with EtOAc (2 x 5 mL) to remove organic impurities.

  • Isolation: Acidify the aqueous layer to pH 3 using 1M HCl. Extract the product with EtOAc (3 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: LiI-Mediated Ester Cleavage (Krapcho Conditions)

Use this protocol when basic or acidic hydrolysis will degrade sensitive functional groups added downstream to the C4-alcohol.

  • Preparation: In an oven-dried pressure vial, dissolve 1.0 mmol of the ester in anhydrous DMF (4.0 mL).

  • Reagent Addition: Add 3.0 mmol of anhydrous Lithium Iodide (LiI). Note: Ensure LiI is strictly anhydrous, as water can lead to competing hydrolysis pathways.

  • Execution: Seal the vial and heat to 150 °C for 2 hours.

  • Self-Validation Checkpoint 1: Monitor the headspace carefully. The generation of methyl iodide gas is a physical indicator of the Sₙ2 mechanism progressing [2].

  • Workup: Cool to room temperature, dilute with 10 mL of 0.1M HCl, and extract with EtOAc (3 x 10 mL). Wash the combined organics with brine to remove residual DMF.

ExperimentalWorkflow Start Methyl Ester Starting Material Reagents Add LiI / DMF Heat to 150 °C Start->Reagents TS SN2 Attack by I- on Methyl Group Reagents->TS Kinetic Control Gas Release of CH3I (Gas) Drives Equilibrium TS->Gas Leaving Group Product Carboxylate Product (High Yield) TS->Product Cleavage

Caption: SN2 mechanism of LiI-mediated ester cleavage highlighting methyl leaving group volatility.

Conclusion & Strategic Recommendation

For the vast majority of medicinal chemistry applications involving 4-(2-hydroxyethyl)thiophene-2-carboxylate, the methyl ester is the superior building block. Its enhanced electrophilicity and minimal steric profile allow for rapid, high-yielding transformations (amidation, saponification, dealkylation) under mild conditions, preserving the integrity of the C4-hydroxyethyl appendage.

The ethyl ester should only be selected if the synthetic route requires prolonged exposure to mild nucleophiles or basic conditions where premature ester cleavage would derail the synthesis [4].

References

  • Thiophene-2-carboxylic acid - Wikipedia Source: Wikipedia URL:[Link] [1]

  • Krapcho decarboxylation - Wikipedia Source: Wikipedia URL:[Link] [2]

  • Solid acid-catalyzed one-step synthesis of oleacein from oleuropein Source: PMC - NIH URL:[Link] [3]

  • Thiophene-2-carboxylic acid ethyl ester - the NIST WebBook Source: NIST URL:[Link] [4]

Validation

Structural Elucidation and Fragmentation Dynamics: A Comparative Mass Spectrometry Guide for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

As drug discovery and materials science increasingly rely on heterocycles to tune physicochemical properties, the thiophene scaffold has emerged as a critical bioisostere for the phenyl ring. However, differentiating pos...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on heterocycles to tune physicochemical properties, the thiophene scaffold has emerged as a critical bioisostere for the phenyl ring. However, differentiating positional isomers and understanding the gas-phase stability of these compounds requires precise analytical workflows.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate against its positional isomer and a phenyl analog. By mapping collision-induced dissociation (CID) pathways, we provide researchers with a robust framework for structural elucidation.

Mechanistic Rationale: The Thiophene Scaffold in MS

The fragmentation pattern of thiophene derivatives is considerably influenced by the nature and position of the substituents on the ring[1]. Unlike the highly stable benzene ring, the electron-rich thiophene heterocycle exhibits unique thermodynamic vulnerabilities under MS conditions.

In electrospray ionization (ESI), thiophene compounds predominantly generate [M+H]+ and [M]+∙ ions, with the ionization pathway being highly solvent-dependent[2]. For thiophene-2-carboxylate derivatives, the ester group readily undergoes neutral losses under CID, a behavior consistent across heavily substituted thiophene systems[3].

When analyzing Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate ( [M+H]+ m/z 187.04), the fragmentation is governed by two competing low-energy pathways:

  • Loss of Methanol (-32 Da): Driven by the protonation of the ester carbonyl, leading to the expulsion of CH3​OH to form a stable acylium ion (m/z 155.02).

  • Loss of Water (-18 Da): Initiated by protonation of the terminal hydroxyl group on the ethyl chain, resulting in a dehydration event (m/z 169.03).

At higher collision energies, the thiophene ring itself undergoes skeletal rupture, a hallmark feature that distinguishes it from its phenyl counterparts.

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity, the following methodology is designed as a self-validating system . Every step includes an internal diagnostic check to prevent false positives and chimeric spectra.

MS_Workflow N1 1. Sample Prep & Spiking (0.1 mg/mL + Internal Std) N2 2. LC Isomer Separation (Shallow Gradient C18) N1->N2 N3 3. ESI-MS/MS Acquisition (Energy-Resolved MS) N2->N3 N4 4. Self-Validation (34S Isotope Ratio Check) N3->N4 N5 5. Fragmentation Mapping (Precursor m/z 187.04) N4->N5

LC-MS/MS self-validating workflow for thiophene structural elucidation.

Step-by-Step Methodology & Causality
  • Step 1: Matrix Preparation and Isotopic Spiking

    • Action: Dissolve the analyte in 50:50 Methanol:Water with 0.1% Formic Acid to a concentration of 100 ng/mL. Spike with a deuterated internal standard.

    • Causality: Formic acid ensures consistent protonation for positive ion mode ESI. The internal standard normalizes matrix suppression effects, validating that any signal variance is due to the molecule's inherent stability, not source fluctuations.

  • Step 2: Chromatographic Isomer Resolution

    • Action: Utilize a sub-2 µm C18 column with a shallow gradient (5% to 95% Acetonitrile over 15 minutes).

    • Causality: Positional isomers (like 4- vs. 5-substituted thiophenes) have identical precursor masses. A shallow gradient ensures baseline resolution before the analytes enter the MS source, preventing chimeric MS/MS spectra that would confound fragmentation analysis.

  • Step 3: Energy-Resolved Mass Spectrometry (ERMS)

    • Action: Isolate the precursor ( [M+H]+ m/z 187.04) and ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Causality: Ramping the CE allows for the temporal separation of low-energy side-chain cleavages (ester/water loss) from high-energy skeletal ruptures (thiophene ring opening), providing a complete thermodynamic profile.

  • Step 4: Self-Validation via 34S Isotopic Fidelity

    • Action: Continuously monitor the [M+2+H]+ / [M+H]+ ratio during acquisition.

    • Causality: Thiophenes possess a distinct natural isotopic signature due to the ~4.2% natural abundance of 34S . If the experimental M+2 ratio deviates from the theoretical ~4.5% (accounting for carbon isotopes), the system instantly flags the peak as an isobaric background contaminant rather than the target heterocycle.

Comparative Fragmentation Analysis

To objectively evaluate the structural stability of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, we compared it against two critical alternatives:

  • Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate: A positional isomer to demonstrate the effect of substituent proximity to the sulfur atom.

  • Methyl 4-(2-hydroxyethyl)benzoate: A phenyl analog to demonstrate the relative fragility of the thiophene ring versus a benzene ring.

Quantitative MS/MS Performance Data
CompoundPrecursor [M+H]+ Dominant Low-CE Loss (15 eV)High-CE Ring Cleavage (35 eV)Gas-Phase Stability
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate m/z 187.04 −CH3​OH (m/z 155.02) −H2​O (m/z 169.03)m/z 95.00 (Thiophene core rupture)Moderate
Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate m/z 187.04 −H2​O (m/z 169.03, >90% Base Peak)m/z 95.00 (Thiophene core rupture)Moderate-Low
Methyl 4-(2-hydroxyethyl)benzoate m/z 181.08 −CH3​OH (m/z 149.06)None (Intact Phenyl m/z 105.03)High
Expert Insights on Structural Divergence

The data reveals a critical mechanistic divergence between the 4-substituted and 5-substituted thiophene isomers. In the 5-substituted isomer , the 2-hydroxyethyl group is adjacent to the sulfur atom. Upon loss of water, the resulting carbocation is highly stabilized by resonance with the adjacent sulfur lone pairs. Consequently, the −H2​O peak (m/z 169.03) dominates the spectrum.

Conversely, in our target 4-substituted isomer , this specific resonance stabilization is sterically hindered. Therefore, the loss of methanol from the ester group (m/z 155.02) competes equally with dehydration, creating a distinct, diagnostic doublet of peaks at low collision energies.

Furthermore, the comparison with the benzoate analog highlights the inherent susceptibility of the thiophene ring to high-energy fragmentation. While the benzene ring remains intact at 35 eV, the thiophene ring undergoes characteristic desulfurization and skeletal cleavage.

Pathway Elucidation Diagram

The following diagram maps the specific CID fragmentation cascade for Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Fragmentation M [M+H]+ m/z 187.04 (Precursor) F1 Loss of H2O m/z 169.03 M->F1 -18 Da (Low CE) F2 Loss of CH3OH m/z 155.02 M->F2 -32 Da (Low CE) F4 Thiophene Ring Cleavage m/z 95.00 M->F4 Skeletal Rupture (High CE) F3 Loss of H2O + CH3OH m/z 137.01 F1->F3 -32 Da (Med CE) F2->F3 -18 Da (Med CE) F3->F4 High CE

CID fragmentation pathway of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Conclusion

For drug development professionals, accurately mapping the fragmentation of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is essential for metabolite identification and pharmacokinetic tracking. By employing a self-validating ERMS protocol utilizing isotopic ratio checks, researchers can confidently differentiate this compound from its positional isomers. The balanced competition between dehydration and demethanolation serves as the primary diagnostic fingerprint for the 4-substituted architecture, setting it apart from both its 5-substituted counterpart and traditional phenyl bioisosteres.

Sources

Comparative

Comparative GC-MS Analysis of Substituted Thiophene-2-Carboxylates: A Technical Guide for Structural Elucidation

Introduction Substituted thiophene-2-carboxylates are indispensable building blocks in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted thiophene-2-carboxylates are indispensable building blocks in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Because the pharmacological efficacy of these derivatives relies heavily on the precise positioning of functional groups on the thiophene ring, rigorous structural elucidation and purity profiling are critical.

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI) ionization stands as the gold standard for analyzing these volatile, thermally stable heterocyclic compounds[1]. This guide provides an in-depth comparative analysis of the chromatographic behavior and mass spectral fragmentation patterns of various substituted thiophene-2-carboxylates, offering a self-validating experimental framework for analytical scientists.

Mechanistic Causality in EI-MS Fragmentation

To effectively utilize GC-MS for structural identification, one must understand the thermodynamic drivers behind the fragmentation of the thiophene-2-carboxylate core. At a standard ionization energy of 70 eV, the analyte molecules receive sufficient internal energy to undergo predictable, structurally diagnostic bond cleavages.

For the baseline compound, methyl thiophene-2-carboxylate , the dominant ionization event typically involves the removal of an electron from the sulfur heteroatom or the carbonyl oxygen. The primary fragmentation pathway is the α -cleavage of the ester group. The molecular ion ( [M]+∙ ) rapidly eliminates an alkoxy radical ( ⋅OCH3​ ) to yield a highly stabilized thiophenium acyl cation[2]. This transition corresponds to the shift from the molecular ion at m/z 142 to the base peak at m/z 111[3].

Subsequent decarbonylation (loss of neutral CO) yields the thiophenium cation (m/z 83), which then undergoes ring opening and the loss of CS to generate a characteristic m/z 39 fragment[3].

G M Molecular Ion [M]+• m/z 142 F1 Acyl Cation [M - OCH3]+ m/z 111 M->F1 - •OCH3 (α-cleavage) F2 Thiophenium Cation[M - OCH3 - CO]+ m/z 83 F1->F2 - CO F3 Ring Cleavage Fragment m/z 39 F2->F3 - CS

EI-MS fragmentation pathway of methyl thiophene-2-carboxylate.

Impact of Substitutions on Fragmentation

When functional groups are introduced to the thiophene ring, the fragmentation pathways shift in predictable ways:

  • Alkyl Chain Extension (e.g., Ethyl thiophene-2-carboxylate): Extending the ester alkyl chain increases the molecular ion mass (m/z 156), but the base peak remains m/z 111 due to the loss of the larger ethoxy radical ( ⋅OCH2​CH3​ ).

  • Halogenation (e.g., Methyl 5-chloro-thiophene-2-carboxylate): The presence of a chlorine atom introduces a distinct isotopic signature. The molecular ion and acyl cation fragments will present as doublets (M and M+2) in a 3:1 ratio, reflecting the natural abundance of 35Cl and 37Cl .

  • Amino-Substitution (e.g., Methyl 3-amino-thiophene-2-carboxylate): Strongly electron-donating groups like amines stabilize the molecular ion, often resulting in a significantly more intense [M]+∙ peak. Additionally, competitive fragmentation pathways, such as the loss of HCN, may emerge[2].

Comparative GC-MS Performance Data

The following table summarizes the theoretical and observed GC-MS parameters for four distinct thiophene-2-carboxylate derivatives. Relative Retention Time (RRT) is calculated against the baseline methyl ester derivative.

CompoundMW ( g/mol )Molecular Ion [M]+∙ (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)RRT
Methyl thiophene-2-carboxylate 142.1714211183, 391.00
Ethyl thiophene-2-carboxylate 156.2015611183, 391.15
Methyl 5-chloro-thiophene-2-carboxylate 176.62176, 178 (3:1)145, 147117, 731.35
Methyl 3-amino-thiophene-2-carboxylate 157.1915712597, 531.42

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following step-by-step methodology incorporates built-in validation mechanisms to prevent common analytical artifacts such as detector saturation or column degradation.

Step 1: Sample Preparation
  • Procedure: Dissolve the synthesized thiophene derivative in GC-grade dichloromethane ( CH2​Cl2​ ) to achieve a final concentration of 1.0 mg/mL. Spike the solution with 10 µg/mL of Decafluorobiphenyl.

  • Causality: A 1.0 mg/mL concentration ensures the analyte falls within the linear dynamic range of the quadrupole mass analyzer. Decafluorobiphenyl acts as an internal standard (IS); its presence validates injection-to-injection reproducibility and allows the software to automatically correct for minor retention time drifts.

Step 2: Gas Chromatography Parameters
  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

    • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides optimal selectivity for aromatic heterocycles, separating them effectively based on boiling point and mild π−π interactions.

  • Injection: 1 µL volume, Split ratio 1:50, Inlet temperature 250°C.

    • Causality: The 1:50 split ratio prevents column overloading, which would otherwise cause peak fronting and distort the isotopic ratios in the mass spectra.

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Full scan mode from m/z 35 to 400. Solvent delay of 3.0 minutes.

    • Causality: The solvent delay turns off the electron multiplier during the elution of the CH2​Cl2​ solvent peak, preventing rapid degradation of the detector filament.

Workflow Prep Sample Prep (1 mg/mL + IS) Inject GC Injection (Split 1:50, 250°C) Prep->Inject Separate Capillary GC (HP-5MS, 15°C/min) Inject->Separate Ionize EI Ionization (70 eV, 230°C) Separate->Ionize Detect Quadrupole MS (m/z 35-400) Ionize->Detect

Standard GC-MS experimental workflow for thiophene-2-carboxylate analysis.

Step 4: System Suitability Validation

Before analyzing unknown samples, verify that the internal standard (Decafluorobiphenyl) elutes with a retention time drift of < 0.05 minutes across three blank injections. The baseline must return to zero immediately following the solvent delay, confirming a leak-free vacuum system and an uncontaminated ion source.

Conclusion

The GC-MS analysis of substituted thiophene-2-carboxylates is a highly robust method for structural verification. By understanding the mechanistic drivers of EI fragmentation—specifically the dominant α -cleavage of the ester group—researchers can easily differentiate between alkyl, halogenated, and amino-substituted derivatives. Implementing a self-validating protocol with appropriate internal standards and split ratios ensures that the resulting spectral data is both accurate and reproducible, accelerating the drug development pipeline.

References

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines Source: ResearchGate URL:[Link]

  • Methyl thenoate | CID 79340 Source: PubChem - NIH URL:[Link]

Sources

Validation

Benchmarking catalytic efficiency in the synthesis of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

The synthesis of functionalized thiophenes is a cornerstone in the development of modern therapeutics, serving as critical pharmacophores in various drug classes, including allosteric DHX9 inhibitors [1] and D-amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of functionalized thiophenes is a cornerstone in the development of modern therapeutics, serving as critical pharmacophores in various drug classes, including allosteric DHX9 inhibitors [1] and D-amino acid oxidase (DAO) inhibitors. Among these building blocks, Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate presents a unique synthetic challenge.

Direct C-H functionalization of methyl thiophene-2-carboxylate to install the 2-hydroxyethyl group at the C4 position is notoriously inefficient; the electronic properties of the thiophene ring strongly direct electrophilic or radical attacks to the C5 position. Consequently, the most scientifically rigorous approach relies on the catalytic cross-coupling of the pre-functionalized precursor, methyl 4-bromothiophene-2-carboxylate , with an sp3-hybridized organometallic reagent.

This guide benchmarks two state-of-the-art catalytic methodologies for this transformation: the traditional thermal Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Coupling and the modern Metallaphotoredox/Nickel Dual Catalysis .

Comparative Analysis of Catalytic Strategies

Thermal Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Coupling

The classical approach utilizes potassium (2-hydroxyethyl)trifluoroborate as an air-stable nucleophile [2]. While traditional boronic acids suffer from rapid protodeboronation, trifluoroborates provide a slow, controlled release of the active boronic species. To overcome the high activation barrier of sp2-sp3 reductive elimination—and to suppress competitive β-hydride elimination—a bulky, electron-rich biaryl phosphine ligand like RuPhos is strictly required.

Metallaphotoredox/Nickel Dual Catalysis (SET Transmetalation)

To circumvent the harsh thermal requirements of traditional cross-coupling, photoredox/Ni dual catalysis employs a Single-Electron Transfer (SET) paradigm [3]. By utilizing an ammonium (2-hydroxyethyl)bis(catecholato)silicate as the radical precursor, the photocatalyst generates a primary alkyl radical under mild, visible-light irradiation. This radical is rapidly intercepted by a Ni(II)-aryl intermediate [4]. Crucially, the fragmentation of the silicate is net-neutral, entirely obviating the need for exogenous base and protecting the base-sensitive methyl ester moiety of the thiophene core.

Quantitative Benchmarking Data

The following table summarizes the catalytic efficiency and operational metrics of both methodologies when synthesizing Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.

Performance MetricThermal Pd-Catalysis (Suzuki-Miyaura)Metallaphotoredox/Ni Dual Catalysis
Catalyst System Pd(OAc)₂ / RuPhosNiCl₂·dme / dtbbpy + Ru(bpy)₃(PF₆)₂
Alkyl Source Potassium (2-hydroxyethyl)trifluoroborateAmmonium (2-hydroxyethyl)bis(catecholato)silicate
Temperature 80 °C25 °C (Room Temperature)
Reaction Time 18–24 hours4–6 hours
Isolated Yield 78–82%91–94%
Regioselectivity >99:1 (Strictly C4 functionalization)>99:1 (Strictly C4 functionalization)
Turnover Frequency (TOF) ~2.5 h⁻¹~15.5 h⁻¹
E-Factor High (Requires biphasic solvent & base)Low (Base-free, benign silicate byproducts)
Primary Limitation Requires elevated heat; trace protodeboronationRequires specialized 450 nm photoreactor setup

Mechanistic Workflow

The diagram below illustrates the synergistic cycles operating within the Metallaphotoredox/Ni dual catalytic system, highlighting the causality of the SET transmetalation step.

G cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC Ru(bpy)3 2+ (Ground State) PC_star *Ru(bpy)3 2+ (Excited State) PC->PC_star Visible Light (450 nm LED) PC_red Ru(bpy)3 + (Reduced) PC_star->PC_red SET Oxidation of Alkylsilicate Radical 2-Hydroxyethyl Radical PC_star->Radical PC_red->PC SET Reduction of Ni(I) to Ni(0) Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex (Oxidative Addition) Ni0->NiII + Methyl 4-bromothiophene- 2-carboxylate NiIII Ni(III)-Aryl-Alkyl (Radical Capture) NiII->NiIII + Alkyl Radical NiI Ni(I) Complex (Reductive Elim.) NiIII->NiI Product Release Product Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate NiIII->Product NiI->Ni0 SET from Ru(I) Radical->NiIII

Fig 1. Metallaphotoredox dual catalytic cycle for C(sp2)-C(sp3) cross-coupling.

Validated Experimental Protocols

Protocol A: Photoredox/Ni Dual Catalysis (Recommended for High Yield & Mild Conditions)

This protocol utilizes a self-validating analytical feedback loop to ensure catalytic initiation and completion without relying on arbitrary reaction times.

  • Reagent Preparation (Inert Atmosphere): In an N₂-filled glovebox, charge a 20 mL reaction vial with methyl 4-bromothiophene-2-carboxylate (1.0 mmol, 221.1 mg), ammonium (2-hydroxyethyl)bis(catecholato)silicate (1.2 mmol), NiCl₂·dme (0.05 mmol, 5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 0.05 mmol, 5 mol%), and ₂ (0.02 mmol, 2 mol%).

    • Causality: The dtbbpy ligand is chosen because its steric bulk prevents the formation of inactive, off-cycle Ni-bis(ligand) complexes, ensuring the Ni center remains available for oxidative addition.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous DMF. Seal the vial with a PTFE septum cap and remove from the glovebox. Sparge the solution with argon for 15 minutes.

    • Causality: Degassing is absolute critical. Triplet oxygen (³O₂) is a potent quencher of both the excited state photocatalyst (*Ru(II)) and the intermediate 2-hydroxyethyl radical. Failure to degas will stall the catalytic cycle entirely.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C.

  • In-Process Analytical Control (Self-Validation): After 2 hours, withdraw a 50 µL aliquot via syringe, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the characteristic 1:1 bromine isotope doublet at m/z 221/223 [M+H]⁺ and the emergence of the product mass at m/z 187 [M+H]⁺. If starting material remains after 4 hours, verify LED intensity and system degassing.

  • Workup & Isolation: Once complete, dilute the mixture with EtOAc (30 mL) and wash with 1M NaOH (3 × 15 mL) to remove the catechol byproducts generated from the silicate fragmentation. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.

Protocol B: Thermal Pd-Catalyzed Suzuki-Miyaura (Alternative for Standard Lab Setups)
  • Reaction Assembly: To a Schlenk flask, add methyl 4-bromothiophene-2-carboxylate (1.0 mmol), potassium (2-hydroxyethyl)trifluoroborate (1.5 mmol), K₂CO₃ (3.0 mmol), Pd(OAc)₂ (0.05 mmol), and RuPhos (0.10 mmol).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (10:1, 10 mL).

    • Causality: Water is required to slowly hydrolyze the trifluoroborate into the active boronic acid species. Without water, transmetalation to the Pd(II) center cannot occur.

  • Thermal Activation: Heat the biphasic mixture to 80 °C under argon for 18 hours. Monitor via TLC (UV active).

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc, and purify via column chromatography.

References

  • Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Journal of Medicinal Chemistry.[Link]

  • Molander, G. A., & Yun, C.-S. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry.[Link]

  • Karakaya, I., Primer, D. N., & Molander, G. A. (2015). Base-Free Photoredox/Nickel Dual-Catalytic Cross-Coupling of Ammonium Alkylsilicates. Journal of the American Chemical Society.[Link]

  • Primer, D. N., et al. (2016). Engaging Alkenyl Halides with Alkylsilicates via Photoredox Dual Catalysis. Organic Letters.[Link]

Comparative

A Comparative Spectroscopic Guide to 2-Hydroxyethyl and 3-Hydroxyethyl Thiophene Derivatives

Introduction Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to the fields of medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them privileged scaffolds in numerous pharmaceuticals, including antiplatelet agents like clopidogrel, and in the construction of high-performance organic electronic materials. The biological activity and material characteristics of substituted thiophenes are profoundly influenced by their substitution pattern. Positional isomers, where the same functional group is attached at different positions on the thiophene ring, can exhibit remarkably different physicochemical and pharmacological profiles.

This guide provides an in-depth, objective comparison of two common positional isomers: 2-hydroxyethyl thiophene (also known as 2-(thiophen-2-yl)ethanol) and 3-hydroxyethyl thiophene (2-(thiophen-3-yl)ethanol). Differentiating between these isomers is a critical task in synthesis, quality control, and developmental research. We will explore how fundamental spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—provide distinct signatures for each isomer, enabling their unambiguous identification. This analysis is supported by experimental data and validated protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Structural Distinction: 2- vs. 3-Substitution

The fundamental difference between the two molecules lies in the point of attachment of the hydroxyethyl substituent to the five-membered thiophene ring. This seemingly minor change significantly alters the molecule's electronic distribution, symmetry, and, consequently, its interaction with electromagnetic radiation.

G cluster_0 2-(Thiophen-2-yl)ethanol cluster_1 2-(Thiophen-3-yl)ethanol s2 s3 G Sample Unknown Thiophene Isomer NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Primary analysis MS Mass Spectrometry Sample->MS MW & Fragment analysis IR IR Spectroscopy Sample->IR Functional group check Analysis Data Analysis & Comparison NMR->Analysis MS->Analysis IR->Analysis Structure Definitive Structure Elucidation Analysis->Structure

Caption: Recommended workflow for the spectroscopic analysis and differentiation of thiophene isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and identify multiplicities and coupling constants.

Protocol 2: Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Acquisition: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the base peak and the presence of the m/z 97 fragment. [1]

Protocol 3: Infrared Spectroscopy (FT-IR)
  • Sample Preparation: As these compounds are liquids, a neat spectrum can be obtained. Place one drop of the liquid between two KBr or NaCl salt plates to create a thin film.

  • Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic peaks corresponding to the O-H, C-H, C=C, and C-O functional groups.

Conclusion

The differentiation of 2-hydroxyethyl and 3-hydroxyethyl thiophene is a clear demonstration of the power of modern spectroscopic methods in resolving the subtleties of positional isomerism. While IR and UV-Vis spectroscopy can confirm functional groups and electronic properties, they lack the specificity required for unambiguous identification. The definitive distinction is achieved through a combination of ¹H NMR spectroscopy and mass spectrometry .

The unique coupling patterns and chemical shifts in the ¹H NMR spectrum provide a definitive fingerprint of the substitution on the thiophene ring. This is complemented by mass spectrometry, where the stability of the resulting fragments, particularly the prominent m/z 97 thienylmethyl cation for the 2-isomer, offers a clear diagnostic marker. By employing the systematic workflow and protocols outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic building blocks, ensuring the integrity and success of their scientific endeavors.

References

  • PrepChem.com. Synthesis of 2-[1-(2'-hydroxyethyl)piperazino] thiophene. [Link]

  • Organic Syntheses. 2-hydroxythiophene. [Link]

  • Wang, M., et al. (2018). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. ACS Omega. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

  • Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

  • PubChem. 2-Thiopheneethanol. [Link]

  • PubChem. Thiophene-3-ethanol. [Link]

  • PubChem. 2-(Benzo[b]thiophen-3-yl)ethanol. [Link]

  • NIST. 2-Thiopheneethanol - IR Spectrum. [Link]

  • NIST. 2-Thiopheneethanol - Mass Spectrum. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Executive Summary & Chemical Profile Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) is a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Executive Summary & Chemical Profile

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6) is a specialized thiophene derivative frequently utilized as a critical building block in pharmaceutical synthesis and drug development[1]. While highly valuable for structural functionalization, its heteroaromatic nature and specific functional groups necessitate strict logistical and environmental controls during disposal. Improper disposal risks environmental contamination and poses acute health hazards, including respiratory, dermal, and ocular irritation[2],[3].

As an application scientist, I emphasize that laboratory safety extends beyond the bench; it requires a deep understanding of how a molecule interacts with the environment post-experimentation.

Mechanistic Hazard Assessment (The "Why")

Understanding the chemical behavior of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate is critical for designing a self-validating disposal system. We do not just follow rules; we mitigate specific chemical mechanisms:

  • Thiophene Ring Stability & Environmental Persistence: Thiophene derivatives can persist in aqueous environments if discharged into standard wastewater systems. They resist standard biological degradation in municipal treatment plants, meaning under no circumstances should this product enter laboratory drains[4],[3].

  • Functional Group Reactivity: The molecule possesses both an ester and a primary alcohol. While relatively stable under neutral conditions, it must be kept away from strong oxidizing agents to prevent uncontrolled exothermic reactions during waste storage[3].

  • Combustion Byproducts (SOx Generation): Incineration of sulfur-containing organic compounds (like the thiophene ring) inevitably generates sulfur oxides (SOx). Therefore, incineration must occur in a facility equipped with a chemical scrubber to neutralize these acidic, environmentally damaging gases[4].

Quantitative Hazard and Physical Data

To standardize the handling process across your facility, the critical physical and hazard parameters are summarized below.

ParameterValue / DescriptionReference
CAS Number 272130-60-6[5]
Molecular Formula C8H10O3S[1]
Molecular Weight 186.23 g/mol [1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2],[3]
Incompatibility Strong oxidizing agents[3]
Disposal Method Combustible solvent dissolution & incineration with SOx scrubbing[4]

Operational Disposal Workflow

DisposalWorkflow Gen Waste Generation: Methyl 4-(2-hydroxyethyl) thiophene-2-carboxylate Seg Segregation: Isolate from Oxidizers & Aqueous Waste Gen->Seg Collect Sol Dissolution: Mix with Combustible Organic Solvent Seg->Sol Prepare for burn Store Temporary Storage: Sealed, Ventilated, <25°C Sol->Store Label & Store Inc Final Destruction: Incinerator w/ Scrubber (Neutralizes SOx) Store->Inc Licensed Transport

Step-by-step logistical workflow for the safe disposal of thiophene-2-carboxylate derivatives.

Step-by-Step Disposal Protocol

This procedure provides a self-validating system to ensure compliance and safety from the benchtop to final destruction.

Phase 1: Segregation and Containment

  • Isolate at the Source: Do not mix Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate waste with general aqueous waste or halogenated organic waste. Mixing with incompatible materials compromises the incineration process and increases disposal costs[4].

  • Solvent Dissolution (Causality-Driven Step): Dissolve or mix the pure chemical or concentrated experimental residues with a highly combustible, non-halogenated solvent (e.g., ethanol, acetone, or hexane)[4].

    • Scientific Rationale: Solid or highly viscous organic compounds can burn unevenly in an incinerator, leading to incomplete combustion and the release of toxic intermediates. Dissolving the compound in a combustible solvent ensures a uniform burn rate and complete thermal destruction of the thiophene ring.

  • Primary Containment: Transfer the mixture into a chemically compatible, clearly labeled hazardous waste container (e.g., high-density polyethylene (HDPE) or glass). Ensure the container is tightly sealed to prevent the escape of vapors, which are known to cause respiratory irritation (H335)[3].

Phase 2: Storage and Verification 4. Secondary Containment: Place the primary waste container in a secondary containment tray to capture any potential leaks. 5. Environmental Controls: Store the waste in a well-ventilated, cool area (room temperature or below), away from direct sunlight and strictly isolated from strong oxidizing agents[3]. 6. Labeling Integrity: Affix a hazardous waste label detailing the exact composition: "Waste Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS 272130-60-6) dissolved in [Solvent Name]." Mark with GHS pictograms for Irritant (GHS07)[5].

Phase 3: Final Destruction 7. Licensed Transfer: Contract a licensed professional hazardous waste disposal service. Do not attempt to neutralize or dispose of this chemical in-house[4]. 8. Incineration Requirements: Mandate that the disposal facility utilizes a chemical incinerator equipped with an afterburner and a scrubber[4].

  • Scientific Rationale: The afterburner ensures the complete breakdown of the organic framework, while the scrubber is chemically required to trap and neutralize sulfur dioxide (SO2) gas produced by the combustion of the thiophene's sulfur atom, preventing acid rain contribution.

Self-Validating Quality Control (QC) for Lab Safety

To ensure this protocol is actively working and trustworthy, implement the following operational QC checks:

  • Fume Hood Flow Rate Check: Before handling the pure chemical for disposal preparation, verify the fume hood is operating at a minimum face velocity of 100 feet per minute (fpm) to prevent inhalation exposure[4],[3].

  • Inventory Reconciliation (Mass Balance): Log the mass of the chemical synthesized/purchased versus the mass designated for disposal. A mass balance discrepancy indicates potential unrecorded spills, fugitive emissions, or unauthorized disposal down the sink.

  • Spill Kit Readiness: Ensure dry sand or inert absorbent materials are immediately available. In the event of a spill, sweep up the material without creating dust, and place it in a closed container for disposal as described above[6],[3].

References

  • methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate — Chemical ... NextSDS. Available at: [Link]

  • methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate Hazard Information. NextSDS. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

Handling specialized pharmaceutical intermediates like Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate requires a mechanistic approach to laboratory safety. As a Senior Application Scientist, I have designed this protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates like Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate requires a mechanistic approach to laboratory safety. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. By understanding the physicochemical properties of this specific thiophene derivative, researchers can implement self-validating safety systems that ensure absolute compliance with occupational health standards while optimizing laboratory efficiency.

Hazard Assessment & PPE Selection Rationale (Causality)

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (CAS: 272130-60-6, Molecular Weight: 186.23 g/mol ) features a lipophilic thiophene ring substituted with polar ester and primary alcohol groups[1][2]. This structural profile dictates highly specific handling precautions:

  • Dermal Permeation Causality: The amphiphilic nature of this molecule means it can readily partition into and penetrate the stratum corneum, especially when dissolved in common reaction solvents like Dimethylformamide (DMF) or Dichloromethane (DCM). Standard latex gloves degrade rapidly upon contact with these solvents, stripping away the barrier and carrying the dissolved thiophene directly into the skin.

  • Sensitization & Irritation: Thiophene derivatives are documented skin and respiratory sensitizers. Repeated micro-exposures can trigger contact dermatitis or hypersensitivity.

  • Authoritative Grounding: In strict accordance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3][4], Personal Protective Equipment (PPE) must be selected based on the worst-case scenario of the chemical in its solvent vehicle, not merely the isolated solid.

PPE Specifications & Quantitative Data

The following table summarizes the mandatory PPE required for handling this compound, grounded in NIOSH general industrial hygiene principles[5].

PPE CategorySpecification / MaterialCausality / RationaleReplacement Frequency
Primary Gloves Nitrile (Minimum 8 mil thickness)Provides splash protection against the solid and weak aqueous solvents.Every 2 hours, or immediately upon contamination/tear.
Secondary Gloves Butyl Rubber or Laminate (Silver Shield)Mandatory when handling the compound in aggressive organic solvents (e.g., DCM, THF) due to superior permeation resistance.After each reaction setup or solvent exposure.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure from solvent splashing or aerosolized ester particulates.Inspect daily; replace if scratched or clouded.
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)Thiophene derivatives in organic solvents pose a flammability risk. Synthetic coats can melt to the skin.Launder weekly via specialized lab service; never take home.
Respiratory N95 or NIOSH-approved Half-Mask (Organic Vapor Cartridge)Required only if handling large quantities outside a certified fume hood (not recommended).Cartridges replaced per lab schedule or if odor is detected.

Operational Workflow & PPE Integration

The following logic tree illustrates the critical path for handling this compound, ensuring that PPE and engineering controls act as a self-validating safety system.

PPE_Workflow Start 1. Hazard Assessment & Fume Hood Verification PPE 2. PPE Donning (Double-Gloving, Goggles, Coat) Start->PPE Dispense 3. Dispensing & Weighing (Static Control) PPE->Dispense React 4. Reaction Setup (Inert Atmosphere) Dispense->React Spill Emergency Spill Response (Containment & Absorbent) Dispense->Spill Spill Detected Clean 5. Decontamination (Solvent Wash -> Water) React->Clean React->Spill Spill Detected Waste 6. Waste Segregation (Sulfur-Containing Organics) Clean->Waste Spill->Waste Saturated Absorbent

Caption: Operational workflow for handling Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate with PPE integration.

Step-by-Step Methodology: Safe Handling & Operational Protocol

To ensure trustworthiness and reproducibility, every step in this protocol is designed to validate the integrity of the previous step.

  • Step 1: Engineering Control Verification

    • Action: Verify the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

    • Causality: The ester and alcohol groups can volatilize, especially if the compound is heated during esterification or coupling reactions. The fume hood is the primary barrier; PPE is the secondary barrier.

  • Step 2: PPE Donning & Integrity Check

    • Action: Don FR lab coat, chemical splash goggles, and double gloves (inner nitrile, outer butyl if using aggressive solvents).

    • Causality: Double-gloving allows you to safely remove the outer contaminated glove in the event of a splash while maintaining a protective barrier on your hands, preventing a panic-induced exposure.

  • Step 3: Dispensing and Weighing

    • Action: Use an enclosed analytical balance or a balance situated inside the fume hood. Use anti-static weigh boats.

    • Causality: Static charge can cause the fine powder of the thiophene derivative to aerosolize, bypassing dermal protection and posing an inhalation risk.

  • Step 4: Reaction Setup

    • Action: Transfer the pre-weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly using a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).

    • Causality: Thiophene rings can undergo rapid electrophilic substitution. Controlling the addition rate prevents exothermic runaways that could breach the reaction vessel and overwhelm your PPE.

Step-by-Step Methodology: Spill Response & Disposal Plan

According to the National Academies' Prudent Practices in the Laboratory[6][7], chemical waste management and spill response must be pre-planned and rigorously executed.

Emergency Spill Response Protocol:

  • Alert & Evacuate: Immediately notify personnel in the vicinity. If the spill is outside the fume hood, step back and assess respiratory risks.

  • PPE Upgrade: Ensure heavy-duty butyl gloves and a face shield are worn before approaching the spill.

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust, as the ester may react or increase flammability.

  • Neutralization/Collection: Carefully sweep the saturated absorbent using a non-sparking tool into a compatible, sealable secondary container.

  • Decontamination: Wash the spill area with a mild detergent and water solution to hydrolyze and remove residual ester traces.

Waste Disposal Plan:

  • Segregation: Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate contains sulfur. It must be segregated into a dedicated "Sulfur-Containing Organic Waste" container.

  • Halogen Rule: Do not mix with halogenated waste unless the reaction specifically utilized a halogenated solvent (e.g., DCM). Mixing incompatible waste streams can lead to hazardous gas generation.

  • Labeling: Clearly label the waste container with the full chemical name, CAS number (272130-60-6), and the specific hazard warnings (Irritant, Environmental Hazard).

References

  • NextSDS. "Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate CAS 272130-60-6". NextSDS Chemical Database. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)". U.S. Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards". Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

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